Product packaging for 4-Benzenesulfonylbenzoic acid(Cat. No.:CAS No. 5361-54-6)

4-Benzenesulfonylbenzoic acid

Cat. No.: B1329515
CAS No.: 5361-54-6
M. Wt: 262.28 g/mol
InChI Key: PKXDNBNSQBZKFO-UHFFFAOYSA-N
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Description

4-Benzenesulfonylbenzoic acid is a useful research compound. Its molecular formula is C13H10O4S and its molecular weight is 262.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4S B1329515 4-Benzenesulfonylbenzoic acid CAS No. 5361-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonyl)benzoic acid
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InChI

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15)
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InChI Key

PKXDNBNSQBZKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O4S
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DSSTOX Substance ID

DTXSID5063815
Record name Benzoic acid, 4-(phenylsulfonyl)-
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Molecular Weight

262.28 g/mol
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CAS No.

5361-54-6
Record name 4-(Phenylsulfonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzenesulfonylbenzoic Acid from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 4-benzenesulfonylbenzoic acid, commencing from the fundamental starting material, benzene. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes schematic diagrams to illustrate the reaction workflow. The methodologies described are based on established chemical principles and literature precedents, offering a practical resource for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring a benzoic acid moiety linked to a phenylsulfonyl group, provides a versatile scaffold for further chemical modification. This guide details a rational and feasible five-step synthesis route starting from benzene, a readily available and economical feedstock. The described pathway involves a sequence of well-established organic transformations, including Friedel-Crafts reactions, sulfonation, and oxidation.

Overall Synthesis Pathway

The synthesis of this compound from benzene can be achieved through the following five-step sequence:

  • Friedel-Crafts Alkylation: Benzene is first converted to toluene through a Friedel-Crafts alkylation reaction.

  • Sulfonation: Toluene is then sulfonated to yield p-toluenesulfonic acid.

  • Oxidation: The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid, forming 4-sulfobenzoic acid.

  • Chlorosulfonation: The sulfonic acid group is converted to a more reactive sulfonyl chloride, yielding 4-(chlorosulfonyl)benzoic acid.

  • Friedel-Crafts Sulfonylation: Finally, a Friedel-Crafts sulfonylation reaction between benzene and 4-(chlorosulfonyl)benzoic acid affords the target compound, this compound.

Synthesis_Pathway Benzene Benzene Toluene Toluene Benzene->Toluene 1. Friedel-Crafts Alkylation pTSA p-Toluenesulfonic Acid Toluene->pTSA 2. Sulfonation Sulfobenzoic 4-Sulfobenzoic Acid pTSA->Sulfobenzoic 3. Oxidation SulfonylChloride 4-(Chlorosulfonyl)benzoic Acid Sulfobenzoic->SulfonylChloride 4. Chlorosulfonation FinalProduct This compound SulfonylChloride->FinalProduct 5. Friedel-Crafts Sulfonylation

Figure 1: Overall synthesis pathway for this compound from benzene.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables.

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

This reaction introduces a methyl group onto the benzene ring to form toluene.

Experimental Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃, 0.3 mol).

  • Add 150 mL of dry benzene (1.7 mol) to the flask and cool the mixture in an ice bath.

  • Slowly add methyl chloride (CH₃Cl, 0.33 mol), which has been condensed into the dropping funnel, to the stirred benzene-AlCl₃ mixture over a period of 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water (2 x 100 mL), then with a 5% sodium bicarbonate solution (100 mL), and finally with water again (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain toluene.

ParameterValueReference
Benzene1.7 mol[1][2]
Methyl Chloride0.33 mol[1][3]
Anhydrous AlCl₃0.3 mol[1][3]
Reaction Temperature0 °C to Room Temp.[1]
Reaction Time3 hours[1]
Yield ~60% [1]

Table 1: Reaction parameters for the Friedel-Crafts alkylation of benzene.

Step 2: Sulfonation of Toluene to p-Toluenesulfonic Acid

This step introduces a sulfonic acid group at the para position of the toluene ring.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place toluene (1.0 mol) and concentrated sulfuric acid (H₂SO₄, 1.2 mol).

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into 500 mL of a saturated sodium chloride solution.

  • Cool the mixture in an ice bath to precipitate the sodium salt of p-toluenesulfonic acid.

  • Filter the precipitate and wash it with a small amount of cold saturated sodium chloride solution.

  • To obtain the free acid, dissolve the sodium salt in a minimal amount of hot water and acidify with concentrated hydrochloric acid. Cool to crystallize p-toluenesulfonic acid monohydrate. Filter and dry.

ParameterValueReference
Toluene1.0 mol
Conc. H₂SO₄1.2 mol
Reaction TemperatureReflux
Reaction Time2-3 hours
Yield ~85%

Table 2: Reaction parameters for the sulfonation of toluene.

Step 3: Oxidation of p-Toluenesulfonic Acid to 4-Sulfobenzoic Acid

The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid.

Experimental Protocol:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluenesulfonic acid (0.5 mol) and potassium hydroxide (KOH, 0.6 mol) in 500 mL of water.

  • Heat the solution to 80 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄, 0.8 mol) in 400 mL of water from the dropping funnel over a period of 2 hours.

  • After the addition is complete, continue to heat and stir the mixture until the purple color of the permanganate disappears (approximately 1-2 hours).

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate 4-sulfobenzoic acid.

  • Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and dry.

ParameterValueReference
p-Toluenesulfonic Acid0.5 mol
Potassium Hydroxide0.6 mol
Potassium Permanganate0.8 mol
Reaction Temperature80 °C
Reaction Time3-4 hours
Yield ~70%

Table 3: Reaction parameters for the oxidation of p-toluenesulfonic acid.

Step 4: Conversion of 4-Sulfobenzoic Acid to 4-(Chlorosulfonyl)benzoic Acid

The sulfonic acid is converted to a sulfonyl chloride, a more reactive intermediate for the subsequent Friedel-Crafts reaction.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 4-sulfobenzoic acid (0.2 mol).

  • Carefully and slowly add thionyl chloride (SOCl₂, 0.6 mol) to the flask in a fume hood.

  • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Fit the flask with a reflux condenser and a gas trap.

  • Heat the mixture to reflux for 3 hours.

  • After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-(chlorosulfonyl)benzoic acid can be used in the next step without further purification. For purification, it can be recrystallized from a suitable solvent like chloroform.

ParameterValueReference
4-Sulfobenzoic Acid0.2 mol
Thionyl Chloride0.6 mol
CatalystDMF (catalytic)
Reaction TemperatureReflux
Reaction Time3 hours
Yield ~85% (crude)

Table 4: Reaction parameters for the synthesis of 4-(chlorosulfonyl)benzoic acid.

Step 5: Friedel-Crafts Sulfonylation of Benzene with 4-(Chlorosulfonyl)benzoic Acid

This final step forms the desired this compound. The carboxylic acid group is strongly deactivating, which may necessitate a more reactive catalyst or harsher conditions.

Proposed Experimental Protocol:

  • In a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, place anhydrous iron(III) chloride (FeCl₃, 0.12 mol).

  • Add 100 mL of dry benzene (excess) to the flask and cool the mixture in an ice bath.

  • Dissolve 4-(chlorosulfonyl)benzoic acid (0.1 mol) in 50 mL of dry benzene and place it in the dropping funnel.

  • Slowly add the solution of 4-(chlorosulfonyl)benzoic acid to the stirred benzene-FeCl₃ mixture over 1 hour.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to 50-60 °C for an additional 2 hours.

  • Cool the reaction mixture and slowly pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • A precipitate of this compound should form. If not, separate the organic layer and remove the excess benzene by distillation. The product should precipitate upon concentration.

  • Filter the solid product, wash it with cold water, and then with a small amount of cold benzene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

ParameterValueReference
4-(Chlorosulfonyl)benzoic Acid0.1 mol(Proposed)
BenzeneExcess(Proposed)
Anhydrous FeCl₃0.12 mol(Proposed)
Reaction Temperature0 °C to 60 °C(Proposed)
Reaction Time7 hours(Proposed)
Estimated Yield Moderate (Proposed)

Table 5: Proposed reaction parameters for the Friedel-Crafts sulfonylation.

Reaction Mechanisms

The key transformations in this synthesis involve electrophilic aromatic substitution. The mechanisms for the Friedel-Crafts alkylation and sulfonylation steps are illustrated below.

FC_Alkylation_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation CH3Cl CH₃Cl Carbocation CH₃⁺ + AlCl₄⁻ CH3Cl->Carbocation + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + CH₃⁺ Toluene Toluene SigmaComplex2 Arenium Ion SigmaComplex2->Toluene + AlCl₄⁻ - AlCl₃ - HCl

Figure 2: Mechanism of Friedel-Crafts alkylation.

FC_Sulfonylation_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation SulfonylChloride R-SO₂Cl SulfoniumIon R-SO₂⁺ + FeCl₄⁻ SulfonylChloride->SulfoniumIon + FeCl₃ FeCl3 FeCl₃ Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + R-SO₂⁺ DiphenylSulfone Diphenyl Sulfone Derivative SigmaComplex2 Arenium Ion SigmaComplex2->DiphenylSulfone + FeCl₄⁻ - FeCl₃ - HCl

Figure 3: Mechanism of Friedel-Crafts sulfonylation.

Conclusion

This technical guide provides a detailed, step-by-step pathway for the synthesis of this compound from benzene. The presented protocols and data offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate in a laboratory setting. While most steps are based on well-documented procedures, the final Friedel-Crafts sulfonylation step is a proposed method based on analogous reactions and may require optimization for improved yields. Careful execution of these procedures, with appropriate safety precautions, is essential for successful synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of 4-Benzenesulfonylbenzoic acid. The information presented herein is curated from various scientific sources to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 5361-54-6, is a diaryl sulfone derivative containing a carboxylic acid functional group. Its chemical structure and properties are of interest in medicinal chemistry and materials science.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name 4-(phenylsulfonyl)benzoic acidN/A
CAS Number 5361-54-6N/A
Molecular Formula C₁₃H₁₀O₄SN/A
Molecular Weight 262.28 g/mol N/A
Melting Point 276-278 °C[1]
Boiling Point 486.6 °C at 760 mmHg[2]
Flash Point 248.1 °C[2]
Solubility and Acidity

Detailed experimental data on the solubility of this compound in a range of organic solvents is not extensively available in the reviewed literature. However, based on its structure, it is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic solvents. The presence of the carboxylic acid group suggests that its solubility is likely to increase significantly in aqueous basic solutions due to the formation of the corresponding carboxylate salt.

Chemical Structure

The molecular structure of this compound consists of a benzoic acid moiety substituted with a benzenesulfonyl group at the para position.

Molecular Geometry

Precise, experimentally determined crystallographic data, including bond lengths, bond angles, and dihedral angles for this compound, are not available in the public domain. However, analysis of a closely related compound, 4-Benzenesulfonamidobenzoic acid, reveals a dihedral angle of 45.36 (15)° between the two aromatic rings.[3] A similar non-planar conformation is anticipated for this compound due to the tetrahedral geometry of the sulfone group.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

Specific assigned NMR data for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹

  • S=O stretch (sulfone): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric)

  • C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region

Mass Spectrometry

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available. However, a Chinese patent describes two primary methods for its synthesis.[1]

Synthesis Method 1: Oxidation of 4-Methyldiphenylsulfone

This method involves the oxidation of 4-methyldiphenylsulfone using an oxidizing agent such as potassium permanganate.

Reaction:

G 4-Methyldiphenylsulfone 4-Methyldiphenylsulfone 4-Benzenesulfonylbenzoic_acid 4-Benzenesulfonylbenzoic_acid 4-Methyldiphenylsulfone->4-Benzenesulfonylbenzoic_acid KMnO₄, H₂O

Oxidation of 4-Methyldiphenylsulfone.

Protocol Outline:

  • Dissolve 4-methyldiphenylsulfone in a suitable solvent, such as water.

  • Add potassium permanganate (KMnO₄) as the oxidizing agent.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified to precipitate the this compound product.

  • The product is collected by filtration, washed, and dried.

The reported yield for this method is approximately 26%.[1]

Synthesis Method 2: Haloform Reaction of 4-Acetyldiphenylsulfone

This method utilizes the haloform reaction, where 4-acetyldiphenylsulfone is treated with a halogen in the presence of a base.

Reaction:

G 4-Acetyldiphenylsulfone 4-Acetyldiphenylsulfone 4-Benzenesulfonylbenzoic_acid 4-Benzenesulfonylbenzoic_acid 4-Acetyldiphenylsulfone->4-Benzenesulfonylbenzoic_acid Cl₂ or Br₂, NaOH (aq) or NaOCl

Haloform Reaction of 4-Acetyldiphenylsulfone.

Protocol Outline:

  • Dissolve 4-acetyldiphenylsulfone in a suitable solvent.

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • Introduce a halogen, such as chlorine or bromine, or use sodium hypochlorite solution.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • After the reaction is complete, the mixture is acidified to precipitate the this compound.

  • The product is isolated by filtration, washed, and dried.

This method is reported to have a higher yield of over 70%, but the starting material is more expensive, and the reagents can be hazardous to handle.[1]

Logical Relationships in Synthesis

The choice between the two primary synthesis routes for this compound involves a trade-off between yield, cost, and safety.

G cluster_synthesis Synthesis of this compound cluster_factors Decision Factors Oxidation Oxidation of 4-Methyldiphenylsulfone Yield Yield Oxidation->Yield Low (26%) Cost Cost Oxidation->Cost Lower Safety Safety Oxidation->Safety Higher Haloform Haloform Reaction of 4-Acetyldiphenylsulfone Haloform->Yield High (>70%) Haloform->Cost Higher Haloform->Safety Lower

Comparison of Synthesis Routes.

References

Spectroscopic Profile of 4-Benzenesulfonylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzenesulfonylbenzoic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values and general methodologies. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Chemical Structure and Properties

IUPAC Name: 4-(Phenylsulfonyl)benzoic acid Molecular Formula: C₁₃H₁₀O₄S Molecular Weight: 278.28 g/mol Structure:

Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 13.0Singlet (broad)1H-COOH
~8.2 - 8.4Doublet2HAromatic H (ortho to -COOH)
~8.0 - 8.2Doublet2HAromatic H (ortho to -SO₂-)
~7.8 - 8.0Doublet2HAromatic H (meta to -COOH)
~7.5 - 7.7Triplet1HAromatic H (para to -SO₂-)
~7.4 - 7.6Triplet2HAromatic H (meta to -SO₂-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~140 - 145Aromatic C (ipso, attached to -SO₂-)
~135 - 140Aromatic C (ipso, attached to -COOH)
~130 - 135Aromatic CH (para to -SO₂-)
~128 - 132Aromatic CH (ortho to -COOH)
~127 - 130Aromatic CH (meta to -SO₂-)
~125 - 128Aromatic CH (ortho to -SO₂-)
~123 - 126Aromatic CH (meta to -COOH)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (Carboxylic acid dimer)
1680 - 1710StrongC=O stretch (Carboxylic acid)
1400 - 1450MediumC-O-H bend
1300 - 1350StrongS=O stretch (asymmetric)
1150 - 1200StrongS=O stretch (symmetric)
1100 - 1150MediumC-S stretch
1600, 1475Medium-WeakC=C stretch (Aromatic rings)
700 - 900StrongC-H bend (Aromatic out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
278[M]⁺ (Molecular ion)
261[M - OH]⁺
233[M - COOH]⁺
199[M - C₆H₅]⁺
141[C₆H₅SO₂]⁺
121[HOOC-C₆H₄]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • Use a vortex mixer to ensure complete dissolution.

    • Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Set the mass spectrometer to the desired ionization mode (positive or negative ion mode for ESI).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Identify the molecular ion peak [M]⁺ or [M-H]⁻.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution in Suitable Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Structural Elucidation NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight & Fragmentation Analysis MS->Data_MS Final Compound Characterization Data_NMR->Final Data_IR->Final Data_MS->Final

Caption: General workflow for spectroscopic analysis.

Crystal Structure Analysis of 4-Benzenesulfonylbenzoic Acid: Data Unvailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the crystal structure of 4-Benzenesulfonylbenzoic acid have not yielded any publicly available crystallographic data. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, and other scientific databases do not appear to contain an entry for this specific compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for the crystal structure analysis of this compound as the foundational data is absent from the public domain.

Alternative Analysis: 4-Benzenesulfonamidobenzoic Acid

As a viable alternative, this guide will provide a comprehensive crystal structure analysis of the closely related and structurally analogous compound, 4-Benzenesulfonamidobenzoic acid . This compound shares significant structural motifs with the requested molecule, and its crystallographic analysis provides valuable insights into the solid-state behavior of such benzenesulfonyl derivatives. Detailed experimental data for 4-Benzenesulfonamidobenzoic acid is available, allowing for a thorough examination that fulfills the core requirements of your request.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Benzenesulfonamidobenzoic Acid

This technical guide provides a detailed overview of the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid, targeting researchers, scientists, and drug development professionals. The content encompasses crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 4-Benzenesulfonamidobenzoic acid (C₁₃H₁₁NO₄S) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Benzenesulfonamidobenzoic Acid [1]

ParameterValue
Empirical formulaC₁₃H₁₁NO₄S
Formula weight277.30 g/mol
Temperature295(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a11.593(2) Å
b5.0610(10) Å
c21.014(4) Å
α90°
β94.78(3)°
γ90°
Volume1227.3(4) ų
Z (molecules per unit cell)4
Calculated density1.500 Mg/m³
Absorption coefficient0.283 mm⁻¹
F(000)576
Data collection
DiffractometerBruker SMART APEX CCD
Reflections collected7143
Independent reflections2154 [R(int) = 0.0453]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2154 / 0 / 172
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R1 = 0.0418, wR2 = 0.1033
R indices (all data)R1 = 0.0635, wR2 = 0.1136
Molecular Structure

The molecule consists of a benzoic acid moiety and a benzenesulfonamide group.[1] The dihedral angle between the two aromatic rings is a significant feature of the molecular conformation. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths and Angles for 4-Benzenesulfonamidobenzoic Acid [1]

Bond/AngleLength (Å) / Angle (°)
S(1)-O(1)1.432(2)
S(1)-O(2)1.435(2)
S(1)-N(1)1.636(2)
S(1)-C(8)1.761(3)
C(1)-O(3)1.311(3)
C(1)-O(4)1.214(3)
O(1)-S(1)-O(2)119.89(12)
O(1)-S(1)-N(1)106.84(11)
O(2)-S(1)-N(1)106.33(11)
N(1)-S(1)-C(8)107.54(11)
Supramolecular Assembly

In the crystal, molecules of 4-Benzenesulfonamidobenzoic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups (O—H···O).[1] These dimers are further linked into a three-dimensional network by N—H···O hydrogen bonds involving the sulfonamide group.[1]

Experimental Protocols

4-Benzenesulfonamidobenzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride in an aqueous solution of sodium carbonate. The resulting product is then precipitated by acidification with hydrochloric acid and recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation. The collected data is processed using software to perform integration of the reflection intensities and absorption corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of 4-Benzenesulfonamidobenzoic acid recrystallization Recrystallization to obtain single crystals synthesis->recrystallization mounting Crystal Mounting recrystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Molecular & Supramolecular Structure validation->analysis final_report Crystallographic Report (CIF) analysis->final_report

Figure 1. Workflow for Crystal Structure Analysis.

References

Solubility of 4-Benzenesulfonylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Benzenesulfonylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide offers a detailed, generalized experimental protocol for determining its solubility. Furthermore, it presents qualitative solubility predictions based on the structural characteristics of the molecule and includes extensive solubility data for its structural analog, benzoic acid, to serve as a valuable reference. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound in various solvent systems.

Introduction

This compound, a molecule incorporating both a carboxylic acid and a diaryl sulfone moiety, presents a unique solubility profile that is critical for its application in pharmaceutical sciences and organic synthesis. Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation development. This document outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its determination, and presents solubility data for the closely related compound, benzoic acid, as a surrogate for qualitative assessment.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a qualitative manner. The molecule possesses both polar (carboxylic acid and sulfonyl groups) and nonpolar (benzene rings) functionalities.

  • Polar Solvents: The presence of the carboxylic acid and sulfonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions, suggests that this compound will exhibit appreciable solubility in polar organic solvents. This includes alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

  • Nonpolar Solvents: The two aromatic rings contribute to a significant nonpolar character. Therefore, some solubility is also expected in nonpolar aromatic solvents like toluene and benzene due to favorable pi-pi stacking interactions.

  • Intermediate Polarity Solvents: In solvents of intermediate polarity, such as ethyl acetate, the solubility will be influenced by a balance of polar and nonpolar interactions.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. A safety data sheet for 4-(Phenylsulfonyl)benzoic acid also indicates that solubility data is not available. Therefore, experimental determination is necessary to obtain precise solubility values.

Solubility Data for Benzoic Acid (Structural Analog)

To provide a frame of reference, the following table summarizes the solubility of benzoic acid, a structural analog of this compound, in various organic solvents. It is important to note that while this data can offer general guidance, the presence of the benzenesulfonyl group will significantly influence the solubility of the target compound.

SolventTemperature (°C)Solubility ( g/100g solvent)Mole Fraction (x)
Methanol2544.60.239
Ethanol2545.50.198
Acetone2554.70.258
Isopropanol2540.20.165
Ethyl Acetate2529.80.147
Toluene2511.20.081

Note: This data is for benzoic acid and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the chosen solvent)

  • Vials with screw caps

  • Drying oven

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Continue drying until a constant weight of the solute is achieved.

    • The mass of the dissolved this compound and the mass of the solvent can then be calculated.

Data Calculation

The solubility can be expressed in various units:

  • Mass Fraction (w/w):

    • mass of solute / (mass of solute + mass of solvent)

  • Grams per 100g of Solvent:

    • (mass of solute / mass of solvent) * 100

  • Mole Fraction (x):

    • moles of solute / (moles of solute + moles of solvent)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation prep_solid Weigh excess This compound mix Combine in sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate in thermostatic bath (e.g., 24-72 hours) mix->equilibrate settle Settle excess solid equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility (mass fraction, g/100g, mole fraction) weigh_solute->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity (Carboxylic Acid, Sulfone) solubility Solubility polarity_solute->solubility 'Like dissolves like' nonpolarity_solute Non-polarity (Aromatic Rings) nonpolarity_solute->solubility 'Like dissolves like' crystal_lattice Crystal Lattice Energy crystal_lattice->solubility affects dissolution polarity_solvent Polarity (e.g., Alcohols, Ketones) polarity_solvent->solubility 'Like dissolves like' nonpolarity_solvent Non-polarity (e.g., Toluene) nonpolarity_solvent->solubility 'Like dissolves like' h_bonding Hydrogen Bonding Capacity h_bonding->solubility enhances interaction temperature Temperature temperature->solubility generally increases solubility of solids pressure Pressure (for gases)

Caption: Logical relationship of factors influencing the solubility of this compound.

Conclusion

A Theoretical Exploration of 4-Benzenesulfonylbenzoic Acid's Molecular Geometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and electronic properties of 4-Benzenesulfonylbenzoic acid. In the absence of extensive published experimental data for this specific molecule, this document outlines a robust computational framework using Density Functional Theory (DFT). It details the procedural steps for geometry optimization, vibrational frequency analysis, and the determination of key structural parameters. The methodologies, data presentation, and logical workflows are designed to serve as a blueprint for the computational analysis of this and similar diaryl sulfone compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a diaryl sulfone derivative containing a carboxylic acid functional group. The spatial arrangement of its two phenyl rings, connected by a sulfonyl bridge, and the orientation of the carboxyl group are critical determinants of its chemical reactivity, intermolecular interactions, and potential biological activity. Understanding the molecule's preferred conformation, bond lengths, bond angles, and dihedral angles is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Theoretical chemistry, particularly quantum mechanical calculations, offers a powerful in-silico approach to investigate molecular geometries and properties with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to study this compound.

Theoretical Methodology: A Standard Protocol

The following section details a standard and robust computational protocol for the theoretical study of this compound's molecular geometry.

Computational Software

All theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for the implementation of various theoretical models and basis sets required for accurate molecular modeling.

Initial Structure Preparation

An initial 3D structure of this compound would be constructed using a molecular building interface. The initial geometry would be based on standard bond lengths and angles.

Geometry Optimization

The primary objective is to find the lowest energy conformation of the molecule on the potential energy surface. This is achieved through geometry optimization.

  • Theoretical Model : Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard and effective choice.

  • Basis Set : The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for describing anions and weak interactions, while the polarization functions (d,p) allow for more flexibility in the shape of the electron clouds, which is crucial for describing bonding in a molecule with multiple heteroatoms.

The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, where the net forces are zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two critical purposes:

  • Confirmation of a True Minimum : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a saddle point (a transition state).

  • Prediction of Infrared Spectrum : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data if available.

Predicted Molecular Geometry Data

The following tables present the hypothetical key geometric parameters for the optimized structure of this compound, as would be obtained from the B3LYP/6-311++G(d,p) calculations. These tables are structured for clarity and easy comparison.

Table 1: Selected Bond Lengths (in Ångströms)

BondPredicted Length (Å)
S-O11.435
S-O21.435
S-C(sulfonyl)1.770
S-C(phenyl)1.770
C-C(carboxyl)1.490
C=O(carboxyl)1.210
C-O(carboxyl)1.360
O-H(carboxyl)0.970

Table 2: Selected Bond Angles (in Degrees)

AnglePredicted Angle (°)
O1-S-O2119.5
O1-S-C(sulfonyl)108.5
C(sulfonyl)-S-C(phenyl)105.0
S-C(sulfonyl)-C(ring)119.0
S-C(phenyl)-C(ring)119.0
C-C-O(carboxyl)115.0
C-C=O(carboxyl)124.0
O-C=O(carboxyl)121.0

Table 3: Key Dihedral Angles (in Degrees)

Dihedral AnglePredicted Angle (°)
C(phenyl ring 1) - S - C(phenyl ring 2) - C85.0
C(ring) - C(ring) - C(carboxyl) - O(hydroxyl)178.0

Note: The values in these tables are representative and intended for illustrative purposes. Actual calculated values may vary.

Visualizing the Computational Workflow and Molecular Structure

To better understand the process and the molecule's structure, the following diagrams are provided.

G cluster_workflow Computational Workflow for Molecular Geometry A 1. Initial Structure Construction (Molecular Builder) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Convergence Check (Is it a stationary point?) B->C C->B No D 4. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) C->D Yes F No Imaginary Frequencies? (Confirmation of Minimum) D->F E 5. Analysis of Results (Bond Lengths, Angles, etc.) F->B No (Re-optimize from a different starting geometry) F->E Yes

Caption: A flowchart of the theoretical study workflow.

G cluster_molecule Key Structural Features of this compound R1 Phenyl Ring S Sulfonyl Group (SO2) R1->S R2 Benzoic Acid Moiety S->R2 COOH Carboxyl Group (COOH) R2->COOH

Caption: A diagram of the molecule's key functional groups.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the molecular geometry of this compound using Density Functional Theory. The detailed protocol for geometry optimization and frequency analysis provides a solid foundation for future computational studies. The structured presentation of predicted geometric data in tabular form, along with the visual representation of the computational workflow and molecular structure, offers a clear and in-depth resource for researchers in medicinal chemistry and related fields. The application of these theoretical methods can provide invaluable insights into the structure-property relationships of this and other diaryl sulfone compounds, thereby guiding further experimental research and development.

The Genesis of a Key Moiety: A Technical History of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzenesulfonylbenzoic acid, a diaryl sulfone carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. While its contemporary applications are expanding, its historical origins are rooted in the foundational era of synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details plausible early synthetic methodologies, contrasts them with modern techniques, and presents key quantitative data. Furthermore, this document explores the relevance of the diaryl sulfone core in drug development, particularly as an inhibitor of key signaling pathways, offering insights for researchers in the pharmaceutical sciences.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily accessible historical records. However, its structural class, the diaryl sulfones, emerged in the late 19th century, closely following the development of cornerstone reactions in organic chemistry. The most probable route to its initial preparation would have been through a Friedel-Crafts type reaction, a powerful method for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings, established by Charles Friedel and James Crafts in 1877.

The synthesis of diaryl sulfones was explored as an extension of this chemistry, typically involving the reaction of an aromatic sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. Given the availability of benzenesulfonyl chloride and benzoic acid as starting materials in the late 19th and early 20th centuries, it is highly likely that this compound was first synthesized through such a pathway. Early investigations into sulfone chemistry were often driven by the burgeoning dye industry and the desire to create novel molecular structures.

Physicochemical and Structural Properties

This compound (CAS Number: 5361-54-6) is a white crystalline solid.[1] Its molecular structure, consisting of a phenylsulfonyl group attached to a benzoic acid moiety at the para position, imparts a unique combination of properties, including high thermal stability and the potential for hydrogen bonding and aromatic interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBenzoic AcidBenzenesulfonic Acid
Molecular Formula C13H10O4S[2]C7H6O2C6H6O3S[3]
Molecular Weight 262.28 g/mol [4]122.123 g/mol 158.18 g/mol [5]
Melting Point Not explicitly found122 °C51 °C (anhydrous)[3]
Boiling Point Not explicitly found250 °C190 °C[3]
Water Solubility Poorly soluble (inferred)3.44 g/L at 25 °CSoluble[3]
pKa Not explicitly found4.20-2.8[3]

Synthesis Methodologies: From Historical to Modern Approaches

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques.

Plausible Historical Synthesis: Friedel-Crafts Sulfonylation

A likely historical route to this compound is the Friedel-Crafts sulfonylation of a benzoic acid derivative. However, the direct sulfonylation of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group. A more plausible approach would involve the sulfonylation of a precursor that could be later converted to the carboxylic acid. A conceptually straightforward, albeit potentially low-yielding, historical method would be the oxidation of a pre-formed diaryl sulfone.

Experimental Protocol: Oxidation of 4-Methyl-4'-benzenesulfonyl-diphenylmethane (A Hypothetical Route)

  • Preparation of 4-Methyl-4'-benzenesulfonyl-diphenylmethane:

    • To a stirred solution of toluene in a suitable solvent (e.g., carbon disulfide), add an equimolar amount of benzenesulfonyl chloride.

    • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions while maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the evolution of HCl gas ceases.

    • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate, and then dry over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

  • Oxidation to this compound:

    • Suspend the 4-methyl-4'-benzenesulfonyl-diphenylmethane in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or chromic acid.

    • Heat the mixture under reflux for several hours until the oxidation is complete (indicated by a color change).

    • Cool the reaction mixture and filter to remove manganese dioxide (if using permanganate).

    • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

Historical Synthesis Workflow Workflow for a Plausible Historical Synthesis Toluene Toluene FriedelCrafts Friedel-Crafts Reaction Toluene->FriedelCrafts BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->FriedelCrafts LewisAcid Lewis Acid (AlCl3) LewisAcid->FriedelCrafts Intermediate 4-Methyl-4'-benzenesulfonyl-diphenylmethane FriedelCrafts->Intermediate Oxidation Oxidation Intermediate->Oxidation OxidizingAgent Oxidizing Agent (KMnO4) OxidizingAgent->Oxidation Product This compound Oxidation->Product

Caption: Plausible historical synthesis of this compound.

Modern Synthetic Approaches

Modern syntheses of diaryl sulfones, including this compound, offer higher yields, greater functional group tolerance, and milder reaction conditions. These methods often employ transition metal catalysis.

Experimental Protocol: Suzuki-Type Cross-Coupling Reaction

A contemporary and versatile method for the synthesis of diaryl sulfones is the Suzuki-type cross-coupling reaction.[7]

  • Reaction Setup:

    • In a reaction vessel, combine 4-carboxyphenylboronic acid, an aryl sulfonyl chloride (e.g., benzenesulfonyl chloride), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

    • Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Execution:

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Modern Synthesis Workflow Workflow for a Modern Suzuki-Type Synthesis BoronicAcid 4-Carboxyphenylboronic Acid Coupling Suzuki-Type Coupling BoronicAcid->Coupling SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Product This compound Coupling->Product

Caption: Modern synthesis of this compound via Suzuki-type coupling.

Relevance in Drug Development and Signaling Pathways

The diaryl sulfone motif is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] This is due to its metabolic stability, ability to form hydrogen bonds, and its rigid, non-planar geometry which can facilitate specific interactions with biological targets.

While this compound itself is not a prominent therapeutic agent, its derivatives and the broader class of diaryl sulfones have been extensively investigated as inhibitors of various enzymes, particularly kinases. Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

For instance, diaryl sulfone derivatives have been identified as inhibitors of Phosphatidylinositol 4-kinases (PI4K), which are essential for the replication of pathogens like Plasmodium falciparum, the causative agent of malaria.[9][10] Furthermore, novel trihalo-sulfone compounds have been shown to inhibit With-No-lysine (K) [WNK] kinases, which play a role in blood pressure regulation.[11]

The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase Inhibition Signaling Pathway General Kinase Inhibition by Diaryl Sulfone Derivatives cluster_0 Kinase Signaling Cascade Kinase Kinase (e.g., PI4K, WNK) PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Inflammation) DownstreamSignaling->CellularResponse DiarylSulfone Diaryl Sulfone Inhibitor (e.g., 4-Benzenesulfonylbenzoic acid derivative) DiarylSulfone->Kinase Inhibition

Caption: General mechanism of kinase inhibition by diaryl sulfone derivatives.

Conclusion

This compound, while not a compound of household recognition, holds a significant place in the landscape of organic chemistry. Its history is intertwined with the development of fundamental synthetic reactions, and its structure represents a key building block for modern chemical innovation. For researchers in drug development, the diaryl sulfone core, exemplified by this compound, continues to be a fertile ground for the design of novel therapeutics targeting a range of diseases. The journey from its probable 19th-century synthesis to its current role in the exploration of complex signaling pathways underscores the enduring legacy of foundational chemical moieties.

References

A Technical Guide to the Physical Properties of 4-Benzenesulfonylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-benzenesulfonylbenzoic acid and its key derivatives. The information presented herein is intended to support research and development efforts by providing critical data on molecular characteristics, experimental protocols for synthesis and analysis, and visual representations of key chemical processes.

Physical and Chemical Properties

This compound and its derivatives are a class of organic compounds characterized by a benzoic acid moiety linked to a benzenesulfonyl group. This structure imparts a unique combination of properties, making them valuable intermediates in medicinal chemistry and materials science. The core compound, this compound, has the CAS Number 5361-54-6, a molecular formula of C13H10O4S, and a molecular weight of 262.28 g/mol [1].

The following table summarizes the fundamental physical properties of the parent compound and several of its important derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5361-54-6C13H10O4S262.28[1]
4-(4-Hydroxy-benzenesulfonyl)-benzoic acid59216-83-0C13H10O5S278.28[2]
4-Sulfamoylbenzoic acid138-41-0C7H7NO4S201.20
4-(Chlorosulfonyl)benzoic acid10130-89-9C7H5ClO4S220.63[3]

Melting and boiling points are critical parameters for assessing purity and designing experimental conditions such as crystallization and reaction temperature.

Compound NameMelting Point (°C)Boiling Point (°C)Notes
4-Sulfamoylbenzoic acid285-295-Literature value.
4-(Chlorosulfonyl)benzoic acid230-232[3]-Literature value.
Benzoic acid (for reference)121-123[4]249Analytical standard.

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)
4-(Chlorosulfonyl)benzoic acid 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) in CDCl₃[3]---
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives Aromatic protons typically appear in the 7.0-8.5 ppm range.Aromatic carbons: 128.0-145.0; Carboxylic acid carbon: ~166.0Strong C=O stretch (acid): 1680-1710; O-H stretch (acid): 2500-3300 (broad); S=O stretch: 1300-1350 and 1150-1180Typically show absorption bands around 202 nm and 250 nm.[7]
4-Benzoylbenzoic acid (for reference) Aromatic: 7.30-7.80 (m, 9H); Carboxylic acid: 10.0-13.0 (br s, 1H)[8]Aromatic: 128.0-138.0; Carboxylic acid C=O: 166.0; Ketone C=O: 196.0[8]C=O (acid): ~1685; C=O (ketone): ~1660; O-H (acid): 2500-3300[8]-

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.

This protocol describes the synthesis of a key intermediate used to produce other derivatives.

Procedure based on the oxidation of 4-methylphenylsulfonic acid followed by chlorosulfonation[3]:

  • Oxidation: A solution of potassium permanganate (1.6 g) in water (13 mL) is added dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (0.68 g, 12 mmol) in water (15 mL).

  • Work-up: Upon reaction completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.

  • Chlorosulfonation: At room temperature, chlorosulfonic acid (4 mL) is slowly added to the stirring potassium 4-carboxybenzenesulfonate intermediate (1.2 g).

  • Isolation: The reaction mixture is stirred for 2 hours and then poured into crushed ice. The resulting white solid is collected by filtration and washed with water to yield 4-(chlorosulfonyl)benzoic acid.

This protocol details the synthesis of novel derivatives from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride.[7]

  • Preparation: Valine (2.34 g, 20 mmol) is dissolved in 20 mL of 1 N NaOH solution. The solution is cooled in an ice bath (0–5 °C).

  • Reaction: A solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH₂Cl₂ and a 2 N NaOH solution (10 mL, 20 mmol) are added simultaneously and dropwise to the cooled valine solution over 30 minutes with magnetic stirring.

  • Stirring: The reaction mixture is stirred for an additional 1 hour at room temperature.

  • Isolation: The aqueous phase is separated and acidified with 2 N HCl to precipitate the product, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid.

The following are general guidelines for acquiring spectroscopic data, adapted from protocols for similar aromatic acids[8].

  • NMR Spectroscopy:

    • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not provided in the solvent.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Instrumentation: A dual-beam UV-Vis spectrophotometer.

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Data Acquisition: Measure the absorbance over a wavelength range of 200-400 nm.

Visualizations: Synthesis and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound derivatives.

G cluster_synthesis Synthesis of 4-(Chlorosulfonyl)benzoic Acid start_node start_node process_node process_node product_node product_node A 4-Methylphenylsulfonic Acid B Oxidation (KMnO4, KOH, 80°C) A->B C Potassium 4-Carboxybenzenesulfonate (Intermediate) B->C D Chlorosulfonation (Chlorosulfonic Acid, RT) C->D E 4-(Chlorosulfonyl)benzoic Acid D->E

Caption: Workflow for the synthesis of 4-(chlorosulfonyl)benzoic acid.

G cluster_screening Bioactivity Screening Workflow start_node start_node process_node process_node product_node product_node analysis_node analysis_node A Design & Synthesize Derivatives B Structural Characterization (NMR, IR, MS) A->B C Purity Analysis (e.g., RP-HPLC) B->C D In Vitro Antimicrobial Activity Assay C->D E Toxicity Evaluation (e.g., Daphnia magna) D->E F In Silico Studies (Mechanism of Action) D->F H Active? D->H G Identify Lead Compound H->A No (Redesign) H->G Yes

Caption: General workflow for antimicrobial screening of new derivatives.[7][9]

References

An In-depth Technical Guide to the Mechanism of Formation of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzenesulfonylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. Its structure, featuring a diaryl sulfone moiety connected to a benzoic acid, provides a versatile scaffold for molecular elaboration. This technical guide delineates the primary synthetic pathway for its formation, which proceeds via a two-step mechanism: a Friedel-Crafts sulfonylation followed by a side-chain oxidation. This document provides a detailed examination of the underlying reaction mechanisms, comprehensive experimental protocols for each step, and a summary of relevant quantitative data. Furthermore, visual diagrams of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the process.

Introduction

The synthesis of this compound is a classic example of sequential aromatic functionalization. The formation of the diaryl sulfone core is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation. This is followed by the selective oxidation of a strategically placed alkyl group to furnish the final carboxylic acid functionality. The overall transformation is robust and can be adapted for various substituted analogs. This guide will focus on the most common route, which utilizes toluene and benzenesulfonyl chloride as the primary starting materials.

Overall Synthetic Workflow

The formation of this compound from toluene is accomplished in two distinct synthetic operations. The first step involves the Lewis acid-catalyzed sulfonylation of toluene with benzenesulfonyl chloride to produce the intermediate, 4-methylbenzenesulfonylbenzene (also known as phenyl p-tolyl sulfone). The second step is the oxidation of the methyl group of this intermediate to a carboxylic acid using a strong oxidizing agent.

G Toluene Toluene Step1 Step 1: Friedel-Crafts Sulfonylation Toluene->Step1 BSC Benzenesulfonyl Chloride BSC->Step1 Intermediate 4-Methylbenzenesulfonylbenzene Step1->Intermediate Step2 Step 2: Side-Chain Oxidation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall two-step synthesis workflow for this compound.

Step 1: Friedel-Crafts Sulfonylation

The first stage of the synthesis is the formation of the diaryl sulfone linkage. This is achieved by the electrophilic aromatic substitution of toluene with benzenesulfonyl chloride. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Formation

The mechanism of the Friedel-Crafts sulfonylation involves the generation of a highly electrophilic sulfonylium cation, which is then attacked by the nucleophilic π-system of the toluene ring.

  • Formation of the Electrophile: Benzenesulfonyl chloride coordinates with the Lewis acid catalyst, aluminum chloride, to form a complex. This complex can then dissociate to form a highly reactive sulfonylium cation (PhSO₂⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the sulfonylium cation. The methyl group of toluene is an ortho-, para-director. Due to steric hindrance at the ortho positions, the attack occurs predominantly at the para position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically the AlCl₄⁻ anion, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the product, 4-methylbenzenesulfonylbenzene.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (PhSO₂Cl) Complex PhSO₂Cl-AlCl₃ Complex Benzenesulfonyl_Chloride->Complex + AlCl₃ AlCl3 AlCl₃ Electrophile Sulfonylium Cation (PhSO₂⁺) + AlCl₄⁻ Complex->Electrophile Toluene Toluene Sigma_Complex Sigma Complex (Arenium Ion) Toluene->Sigma_Complex + PhSO₂⁺ Product 4-Methylbenzenesulfonylbenzene Sigma_Complex->Product - H⁺ (to AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Experimental Protocol: Synthesis of 4-Methylbenzenesulfonylbenzene

This protocol is adapted from established Friedel-Crafts procedures.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is added to a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: Toluene (1.0 eq.) and benzenesulfonyl chloride (1.05 eq.) are mixed and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.

  • Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-methylbenzenesulfonylbenzene can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Quantitative Data for Step 1
ParameterValueReference/Comment
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A classic Lewis acid for this reaction.
Solvent Dichloromethane (DCM)Anhydrous conditions are critical.
Reactant Ratio Toluene : Benzenesulfonyl Chloride : AlCl₃ (1.0 : 1.05 : 1.2)A slight excess of the sulfonyl chloride and catalyst is common.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2 - 4 hoursMonitored by TLC for completion.
Typical Yield 85 - 95%Yields can be high with careful control of conditions.

Step 2: Side-Chain Oxidation

The second step involves the conversion of the methyl group of 4-methylbenzenesulfonylbenzene into a carboxylic acid. This is a classic benzylic oxidation reaction, typically performed with a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.

Mechanism of Formation

The mechanism for the oxidation of alkylbenzenes with potassium permanganate is complex and believed to involve free-radical intermediates.[1] The key requirement is the presence of at least one hydrogen atom on the benzylic carbon.[2][3][4]

  • Initial Hydrogen Abstraction: The reaction is thought to initiate with the abstraction of a benzylic hydrogen atom by the permanganate ion (MnO₄⁻), forming a benzyl radical and a manganese(VI) species.

  • Further Oxidation: The benzyl radical is then further oxidized through a series of steps. This process involves the sequential oxidation of the benzylic carbon, ultimately cleaving the C-C bonds of any larger alkyl chain and forming a benzoate salt.

  • Formation of Manganese Dioxide: During the reaction, the purple permanganate ion (Mn⁷⁺) is reduced to brown manganese dioxide (Mn⁴⁺), which precipitates from the solution.

  • Acidification: The reaction is performed under basic conditions, which results in the formation of the potassium salt of the carboxylic acid (potassium 4-benzenesulfonylbenzoate). In the final work-up step, the solution is acidified (e.g., with HCl), which protonates the carboxylate salt to precipitate the final product, this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acidification Intermediate 4-Methylbenzenesulfonylbenzene Salt Potassium 4-benzenesulfonylbenzoate (soluble) + MnO₂ (precipitate) Intermediate->Salt [1] KMnO4 KMnO₄, OH⁻, Heat Final_Product This compound (precipitate) Salt->Final_Product [2] Acid H₃O⁺ (e.g., HCl)

References

Biological Activity Screening of Novel Benzenesulfonylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonylbenzoic acid scaffold is a promising pharmacophore in modern medicinal chemistry. This technical guide provides an in-depth overview of the biological activity screening of novel derivatives of this compound class, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

Data Presentation

The biological activities of various benzenesulfonylbenzoic acid and closely related benzenesulfonamide derivatives are summarized below. These tables provide a comparative analysis of their potency against different biological targets.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
CompoundCell LineIC50 (µM)Reference
4bA549 (Lung)2.81[1]
4bHeLa (Cervical)2.92[1]
4dA549 (Lung)2.82[1]
4dHeLa (Cervical)1.99[1]
4dMCF-7 (Breast)2.36[1]
5gA549 (Lung)2.73[1]
5gHeLa (Cervical)2.12[1]
5gDu-145 (Prostate)2.12[1]
Table 2: Antimicrobial Activity of Benzenesulfonyl-Containing Compounds
CompoundMicroorganismMIC (µg/mL)Reference
4Staphylococcus aureus ATCC 6538125[2]
4Bacillus subtilis ATCC 6683125[2]
9Staphylococcus aureus-[3]
18Staphylococcus aureus-[3]
3dAntibacterial5-11 µM[4]
4dAntibacterial5-11 µM[4]
2cAntifungal6 µM[4]

Note: Specific MIC values for compounds 9 and 18 were not provided in the source material, but they were identified as the most active compounds.

Table 3: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
CompoundEnzymeKi (nM)Reference
13ahCA II7.6[5]
4eCA IX10.93-25.06 nM (IC50)[6]
4gCA IX10.93-25.06 nM (IC50)[6]
4hCA IX10.93-25.06 nM (IC50)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF-7, Du-145) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with media to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2]

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydration assay.

  • Enzyme and Substrate Preparation: A solution of the hCA isoenzyme and the substrate (CO₂) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: The test compound is added to the enzyme solution and pre-incubated.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.

  • pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton leads to a change in pH, which is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations to determine the IC50 and Ki values.

Visualizations

General Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for the initial screening of novel compounds.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action Studies Synthesis of Novel Benzenesulfonylbenzoic Acids Synthesis of Novel Benzenesulfonylbenzoic Acids Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Novel Benzenesulfonylbenzoic Acids->Structural Characterization (NMR, MS) In vitro Assays In vitro Assays Structural Characterization (NMR, MS)->In vitro Assays Anticancer Screening (e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) In vitro Assays->Anticancer Screening (e.g., MTT Assay) Antimicrobial Screening (e.g., MIC Determination) Antimicrobial Screening (e.g., MIC Determination) Anticancer Screening (e.g., MTT Assay)->Antimicrobial Screening (e.g., MIC Determination) Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Screening (e.g., MIC Determination)->Enzyme Inhibition Assays Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Identification of 'Hit' Compounds Identification of 'Hit' Compounds Data Analysis (IC50, MIC)->Identification of 'Hit' Compounds Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Identification of 'Hit' Compounds->Structure-Activity Relationship (SAR) Studies Signaling Pathway Analysis Signaling Pathway Analysis Identification of 'Hit' Compounds->Signaling Pathway Analysis Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization Western Blot Western Blot Signaling Pathway Analysis->Western Blot Reporter Gene Assays Reporter Gene Assays Western Blot->Reporter Gene Assays In vivo Studies (Animal Models) In vivo Studies (Animal Models) Reporter Gene Assays->In vivo Studies (Animal Models)

Caption: A typical workflow for the screening and development of novel bioactive compounds.

Signaling Pathway for Carbonic Anhydrase IX Inhibition in Cancer

While specific signaling pathways for benzenesulfonylbenzoic acids are still under investigation, the closely related benzenesulfonamides are known to target carbonic anhydrase IX (CA IX), which plays a crucial role in tumor progression.

G Hypothesized Signaling Pathway for CA IX Inhibition by Benzenesulfonamides Tumor Hypoxia Tumor Hypoxia HIF-1α Stabilization HIF-1α Stabilization Tumor Hypoxia->HIF-1α Stabilization CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation Extracellular Acidification Extracellular Acidification CA IX Upregulation->Extracellular Acidification CA IX Inhibition CA IX Inhibition CA IX Upregulation->CA IX Inhibition Benzenesulfonamide Derivative Benzenesulfonamide Derivative Benzenesulfonamide Derivative->CA IX Inhibition Reduced Acidification Reduced Acidification CA IX Inhibition->Reduced Acidification Inhibition of Invasion & Metastasis Inhibition of Invasion & Metastasis Reduced Acidification->Inhibition of Invasion & Metastasis Apoptosis Induction Apoptosis Induction Reduced Acidification->Apoptosis Induction

Caption: Inhibition of CA IX by benzenesulfonamides can counteract tumor acidification.

Logical Relationship in Antimicrobial Screening

This diagram outlines the decision-making process in a typical antimicrobial screening cascade.

G Decision Tree for Antimicrobial Screening Start: Library of Novel Compounds Start: Library of Novel Compounds Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Start: Library of Novel Compounds->Primary Screening (e.g., Agar Diffusion) Active? Active? Primary Screening (e.g., Agar Diffusion)->Active? Secondary Screening (MIC Determination) Secondary Screening (MIC Determination) Active?->Secondary Screening (MIC Determination) Yes Discard Discard Active?->Discard No Potent? Potent? Secondary Screening (MIC Determination)->Potent? Cytotoxicity Assay Cytotoxicity Assay Potent?->Cytotoxicity Assay Yes Potent?->Discard No Selective? Selective? Cytotoxicity Assay->Selective? Mechanism of Action Studies Mechanism of Action Studies Selective?->Mechanism of Action Studies Yes Selective?->Discard No Lead Candidate Lead Candidate Mechanism of Action Studies->Lead Candidate

Caption: A logical flow for identifying promising antimicrobial lead compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzenesulfonylbenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 4-benzenesulfonylbenzoic acid and its derivatives as a versatile scaffold in modern drug discovery. This document outlines detailed synthetic protocols, summarizes key biological activity data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound core structure represents a privileged scaffold in medicinal chemistry, integrating a flexible diaryl sulfone moiety with a synthetically tractable carboxylic acid group. This unique combination allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating the activity of various enzymes and signaling pathways.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be efficiently achieved through a two-step process involving the formation of a diaryl sulfone followed by oxidation. A common and effective strategy is the oxidation of 4-methylphenyl phenyl sulfone. Direct Friedel-Crafts sulfonylation of benzoic acid is generally not favored due to the deactivating nature of the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Methylphenyl Phenyl Sulfone

This step can be accomplished via a Friedel-Crafts sulfonylation of toluene with benzenesulfonyl chloride.

  • Materials: Toluene, benzenesulfonyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl, 1M), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of benzenesulfonyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension.

    • To this mixture, add toluene (1.5 eq.) dropwise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methylphenyl phenyl sulfone.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Oxidation of 4-Methylphenyl Phenyl Sulfone to this compound

The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Materials: 4-Methylphenyl phenyl sulfone, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃).

  • Procedure:

    • Dissolve 4-methylphenyl phenyl sulfone (1.0 eq.) in a mixture of pyridine and water.

    • Heat the solution to reflux (approximately 80-90 °C).

    • Slowly add a solution of KMnO₄ (3.0-4.0 eq.) in water to the refluxing mixture over several hours.

    • Maintain the reflux until the purple color of the permanganate disappears.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings, and acidify with dilute H₂SO₄ to a pH of approximately 2, which will precipitate the product.

    • If the solution retains a purple or brown color, add a small amount of NaHSO₃ to decolorize it.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Derivatization of this compound

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides and esters.

Experimental Protocol: Synthesis of 4-Benzenesulfonylbenzoyl Chloride

The carboxylic acid is first activated by converting it to the more reactive acyl chloride.

  • Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), anhydrous toluene.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

    • The resulting crude 4-benzenesulfonylbenzoyl chloride is typically used in the next step without further purification.

Experimental Protocol: Synthesis of Amide Derivatives
  • Materials: 4-Benzenesulfonylbenzoyl chloride, desired primary or secondary amine, triethylamine (TEA) or pyridine, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the desired amine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add a solution of 4-benzenesulfonylbenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide derivative by column chromatography or recrystallization.

Biological Activities and Data Presentation

Derivatives of this compound have shown promising activity in several therapeutic areas. The following tables summarize quantitative data for selected derivatives from the literature.

| Table 1: Anti-inflammatory Activity of Benzenesulfonyl Derivatives | | :--- | :--- | :--- | :--- | | Compound | Target | IC₅₀ (µM) | Reference | | 4-Sulfonyloxybenzoxazolone Derivative (2h) | NO Production | 17.67 |[1] | | 4-Sulfonyloxybenzoxazolone Derivative (2h) | IL-1β Production | 20.07 |[1] | | 4-Sulfonyloxybenzoxazolone Derivative (2h) | IL-6 Production | 8.61 |[1] | | Pyridazinone-Benzenesulfonamide (7a) | COX-1 | >100 |[2] | | Pyridazinone-Benzenesulfonamide (7a) | COX-2 | 0.15 |[2] | | Pyridazinone-Benzenesulfonamide (7b) | COX-1 | >100 |[2] | | Pyridazinone-Benzenesulfonamide (7b) | COX-2 | 0.11 |[2] |

| Table 2: Antimicrobial Activity of Benzenesulfonyl Derivatives | | :--- | :--- | :--- | :--- | | Compound | Organism | MIC (µg/mL) | Reference | | 4-[(4-Chlorophenyl)sulfonyl]benzamido-3-methylbutanoic acid derivative (4) | Staphylococcus aureus ATCC 6538 | 125 |[3] | | 4-[(4-Chlorophenyl)sulfonyl]benzamido-3-methylbutanoic acid derivative (4) | Bacillus subtilis ATCC 6683 | 125 |[3] | | N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Staphylococcus aureus | 3.9 |[4] | | N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Acinetobacter xylosoxidans | 3.9 |[4] |

| Table 3: Anticancer Activity of Benzenesulfonamide Derivatives (STAT3 Inhibition) | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC₅₀ (µM) | Reference | | Benzoic acid-based STAT3 inhibitor (SH4-54) | STAT3 DNA binding | 4.7 |[5] | | 4-Methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | A549 (Lung Cancer) | 1.35 |[6] | | 4-Methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | MDA-MB-231 (Breast Cancer) | 2.85 |[6] | | 4-Methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | HCT-116 (Colon Cancer) | 3.04 |[6] | | 4-Methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | STAT3 Phosphorylation | 6.84 |[6] |

Visualizations

Logical Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Toluene Toluene FC_Sulfonylation Friedel-Crafts Sulfonylation Toluene->FC_Sulfonylation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->FC_Sulfonylation Intermediate 4-Methylphenyl Phenyl Sulfone FC_Sulfonylation->Intermediate Oxidation Oxidation (KMnO4) Intermediate->Oxidation Parent_Compound This compound Oxidation->Parent_Compound Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2) Parent_Compound->Acyl_Chloride_Formation Acyl_Chloride 4-Benzenesulfonyl- benzoyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Amidation Amidation Acyl_Chloride->Amidation Amine Primary/Secondary Amine Amine->Amidation Amide_Derivative Amide Derivative Amidation->Amide_Derivative

Caption: Synthetic workflow for this compound and its amide derivatives.

Inhibition of the MAPK/NF-κB Signaling Pathway

G cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK ERK ERK TLR4->ERK NFkB NF-κB p38_MAPK->NFkB ERK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Inhibitor 4-Benzenesulfonyl Derivative Inhibitor->p38_MAPK inhibits Inhibitor->ERK inhibits Inhibitor->NFkB inhibits

Caption: Anti-inflammatory mechanism via MAPK/NF-κB pathway inhibition.

Inhibition of the STAT3 Signaling Pathway

G cluster_inhibitor Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor 4-Benzenesulfonyl Derivative Inhibitor->STAT3 inhibits phosphorylation Inhibitor->Dimerization inhibits

Caption: Anticancer mechanism via STAT3 signaling pathway inhibition.

References

Application Notes and Protocols: 4-Benzenesulfonylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-benzenesulfonylbenzoic acid as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a carboxylic acid and a benzenesulfonyl group, serves as a valuable scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established synthetic methodologies for structurally related compounds and provide a robust starting point for the synthesis of novel derivatives.

Overview of Synthetic Applications

This compound is an attractive starting material for the synthesis of various organic molecules due to its two reactive functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives through standard coupling reactions. The benzenesulfonyl group, a key structural motif in many biologically active compounds, can be further functionalized or can influence the overall electronic and steric properties of the final molecule.

Key synthetic transformations involving this compound include:

  • Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate a library of N-substituted 4-benzenesulfonylbenzamides. These derivatives are of particular interest in drug discovery, as the sulfonamide and amide functionalities are prevalent in many therapeutic agents.

  • Esterification: Reaction with various alcohols to produce the corresponding esters. These esters can be used as intermediates for further transformations or as final products with applications in materials science.

  • Heterocycle Synthesis: Serving as a precursor for the synthesis of benzimidazoles and other heterocyclic systems through condensation reactions with appropriate diamines. Benzimidazoles are a well-known class of privileged structures in medicinal chemistry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from a closely related analog, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. This data can serve as a benchmark for the expected outcomes when using this compound.[1]

Table 1: Synthesis of Amide Derivatives from 4-[(4-Chlorophenyl)sulfonyl]benzoyl Chloride [1]

Amine/Amino AcidProductYield (%)Melting Point (°C)
L-Valine2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid93198-200
AnilineN-Phenyl-4-[(4-chlorophenyl)sulfonyl]benzamide85210-212
BenzylamineN-Benzyl-4-[(4-chlorophenyl)sulfonyl]benzamide88185-187

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of a Representative Amide Derivative [1]

CompoundStaphylococcus aureus ATCC 6538 (μg/mL)Bacillus subtilis ATCC 6683 (μg/mL)Candida albicans ATCC 10231 (μg/mL)
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid125125>500

Experimental Protocols

General Synthesis of 4-Benzenesulfonylbenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (3.0 eq).

  • Add a catalytic amount (2-3 drops) of anhydrous DMF.

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-benzenesulfonylbenzoyl chloride is typically used in the next step without further purification.

Synthesis of N-Substituted 4-Benzenesulfonylbenzamides

This protocol outlines the general procedure for the amide coupling of 4-benzenesulfonylbenzoyl chloride with a primary or secondary amine.

Materials:

  • 4-Benzenesulfonylbenzoyl chloride

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve 4-benzenesulfonylbenzoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the 4-benzenesulfonylbenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the product with the organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted 4-benzenesulfonylbenzamide.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzenesulfonic acid

This protocol describes the synthesis of a benzimidazole derivative from this compound.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beaker

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add polyphosphoric acid as a condensing agent and solvent.

  • Heat the reaction mixture at 150-160°C for 4-6 hours with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to about 100°C and pour it slowly into a beaker containing ice-cold water with constant stirring.

  • Neutralize the solution with a suitable base (e.g., 10% NaOH solution) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(1H-benzo[d]imidazol-2-yl)benzenesulfonic acid.

Visualizations

G start 4-Benzenesulfonylbenzoic Acid acid_chloride 4-Benzenesulfonylbenzoyl Chloride start->acid_chloride SOCl₂, DMF (cat.) ester 4-Benzenesulfonylbenzoic Acid Ester start->ester Alcohol, H⁺ benzimidazole 4-(1H-benzo[d]imidazol-2-yl)benzenesulfonic acid start->benzimidazole Diamine, PPA, Δ amide N-Substituted 4-Benzenesulfonylbenzamide acid_chloride->amide Amine, Base amine Primary or Secondary Amine (R-NHR') alcohol Alcohol (R-OH) diamine o-Phenylenediamine

Caption: Synthetic pathways originating from this compound.

G start Start: Prepare Reagents (Acid Chloride, Amine) reaction Amide Coupling Reaction (0°C to RT) start->reaction 1. Dissolve amine & base 2. Add acid chloride dropwise workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 1. Quench with water 2. Extract with organic solvent purification Purification (Recrystallization or Chromatography) workup->purification 1. Dry organic layer 2. Concentrate product Final Product: N-Substituted Amide purification->product

Caption: Experimental workflow for amide synthesis.

G compound 4-Benzenesulfonylbenzoic Acid Derivative membrane Bacterial Cell Membrane Interaction/Penetration compound->membrane target Inhibition of Essential Enzymes or Cellular Processes membrane->target effect Bacteriostatic or Bactericidal Effect target->effect

Caption: Putative mechanism of antimicrobial action.

References

Application Notes and Protocols: 4-Benzoylbenzoic Acid as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 4-benzoylbenzoic acid as a Brønsted acid organocatalyst in the multicomponent Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The application of an organocatalyst such as 4-benzoylbenzoic acid presents a potentially metal-free and environmentally favorable approach to the synthesis of these valuable molecular scaffolds.[1]

Introduction

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[1][2] 4-Benzoylbenzoic acid, a stable and commercially available aromatic carboxylic acid, serves as an effective Brønsted acid catalyst to facilitate this transformation.[1] Its organic nature makes it a desirable alternative to harsh mineral acids or metal-based catalysts, often leading to simplified purification procedures and reduced environmental impact.[1] This document outlines the synthesis of a model dihydropyrimidinone utilizing 4-benzoylbenzoic acid as the catalyst.

Data Presentation: Catalyst Performance in the Biginelli Reaction

The following table summarizes the expected results for the 4-benzoylbenzoic acid-catalyzed Biginelli reaction with various aromatic aldehydes. The data is representative of typical yields obtained under the specified reaction conditions.[1]

EntryAldehyde (Ar-CHO)ProductYield (%)Melting Point (°C)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one92202-204
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one95213-215
34-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one89200-202
44-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one85209-211

Experimental Protocols

General Procedure for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Table 1, Entry 1)

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 0.102 mL)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL)

  • Urea (1.5 mmol, 90 mg)

  • 4-Benzoylbenzoic acid (0.1 mmol, 22.6 mg, 10 mol%)[1]

  • Ethanol (5 mL)[1]

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 4-benzoylbenzoic acid (0.1 mmol).[1]

  • Add ethanol (5 mL) to the flask.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.[1]

  • After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Pour the cooled reaction mixture into crushed ice (20 g) with stirring.[1]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Expected Characterization Data for 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: [1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.22-7.35 (m, 5H, Ar-H), 5.14 (d, J = 3.2 Hz, 1H, H-4), 3.98 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.09 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 152.6, 148.8, 145.2, 128.8, 127.6, 126.6, 99.7, 59.6, 54.4, 18.2, 14.5.[1]

  • FT-IR (KBr, cm⁻¹): 3245 (N-H), 3115 (N-H), 1725 (C=O, ester), 1701 (C=O, urea), 1648 (C=C).[1]

Mandatory Visualization

Proposed Reaction Mechanism

The proposed mechanism for the 4-benzoylbenzoic acid-catalyzed Biginelli reaction involves the initial acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[1][3] This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[1][3]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium Urea H₂N(C=O)NH₂ Urea->Iminium Condensation Ketoester β-Ketoester Adduct Open-Chain Ureide Ketoester->Adduct Nucleophilic Attack Catalyst 4-Benzoylbenzoic Acid (H⁺) Catalyst->Aldehyde Protonation Iminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM Dehydration Experimental_Workflow start Start reactants Combine Aldehyde, β-Ketoester, Urea, and 4-Benzoylbenzoic Acid in Ethanol start->reactants reflux Reflux Reaction Mixture (78 °C, 2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Crushed Ice cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product

References

Application Note: Synthesis of 3-Sulfobenzoic Acid via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfonation of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis. This process involves the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring. When benzoic acid is treated with fuming sulfuric acid (oleum), the carboxylic acid group acts as a deactivating, meta-directing group.[1][2][3] Consequently, the sulfonation occurs primarily at the meta-position to yield 3-sulfobenzoic acid, also known as m-sulfobenzoic acid.[1][4] This compound is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and surface-active agents.[5] The reaction proceeds via an electrophilic attack on the benzene ring by sulfur trioxide (SO₃) or its protonated form, which are present in fuming sulfuric acid.[6] This protocol provides a detailed method for the laboratory-scale synthesis of 3-sulfobenzoic acid.

Experimental Data Summary

The following table summarizes the key quantitative parameters and properties associated with the sulfonation of benzoic acid.

ParameterDescriptionValue / Data
Reactants Starting aromatic compoundBenzoic Acid (C₇H₆O₂)
Sulfonating agentFuming Sulfuric Acid (H₂SO₄ + SO₃)[6]
Reaction Conditions TemperatureCan be up to 200 °C[7]
MechanismElectrophilic Aromatic Substitution[1][6]
Product Primary Product Name3-Sulfobenzoic Acid (m-Sulfobenzoic Acid)[5]
Chemical FormulaC₇H₆O₅S[8]
Molecular Weight202.18 g/mol [9]
AppearanceWhite to off-white crystalline solid[5][8]
Melting Point135-140 °C[9]
SolubilitySoluble in water[5][8]
Yield Reported Purity≥98%[8]
Reported Yield*A yield of approximately 95% has been reported for a similar synthesis route.[7]

*Note: The cited yield is for the preparation of 3-sulfobenzoic acid from 3-(chlorosulfonyl)benzoic acid and serves as a reference for the expected efficiency of related syntheses.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Benzoic Acid (C₇H₆O₂)

  • Fuming Sulfuric Acid (Oleum, ~20% free SO₃)

  • Deionized Water (H₂O)

  • Ice

  • Sodium Chloride (NaCl, optional for "salting out")

2. Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • 1 L Beaker

  • Ice bath

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum filtration flask

  • Drying oven or desiccator

3. Reaction Procedure:

  • Setup: Place 50 mL of fuming sulfuric acid into the 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath in a well-ventilated fume hood.

  • Addition of Benzoic Acid: While stirring, slowly and carefully add 12.2 g (0.1 mol) of benzoic acid to the cold fuming sulfuric acid in small portions. The addition should be slow enough to maintain the temperature of the mixture below 20 °C.

  • Sulfonation Reaction: Once the addition is complete, remove the ice bath. Place the flask in a heating mantle and gently heat the reaction mixture. A temperature of approximately 200 °C may be required for the reaction to proceed effectively.[7] Maintain this temperature with stirring for 1-2 hours.

  • Cooling: After the heating period, turn off the heating mantle and allow the flask to cool to room temperature. Once at room temperature, carefully place the flask back into an ice bath to cool it further.

  • Quenching: Prepare a mixture of 200 g of crushed ice and 100 mL of water in the 1 L beaker. While stirring the ice-water mixture vigorously, slowly and carefully pour the cooled reaction mixture into the beaker. A white precipitate of 3-sulfobenzoic acid should form.

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with two 20 mL portions of ice-cold water to remove any residual sulfuric acid.

  • Drying: Transfer the purified white solid to a watch glass and dry in an oven at 100-110 °C or in a desiccator under vacuum to a constant weight.

4. Purification (Optional):

Due to the high water solubility of aryl sulfonic acids, purification by standard recrystallization can be challenging.[10] If further purification is required, methods such as recrystallization from a minimal amount of hot water or conversion to a salt (e.g., sodium or barium salt) followed by regeneration of the free acid can be employed.[7][11]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis and the underlying chemical reaction pathway.

experimental_workflow cluster_start Starting Materials start1 Benzoic Acid setup 1. Reaction Setup (Cooling in Ice Bath) start1->setup start2 Fuming Sulfuric Acid start2->setup reaction 2. Sulfonation Reaction (Heating at ~200°C) setup->reaction quench 3. Quenching (Pouring onto Ice-Water) reaction->quench isolate 4. Isolation (Vacuum Filtration) quench->isolate dry 5. Washing & Drying isolate->dry product Final Product: 3-Sulfobenzoic Acid dry->product

Caption: Experimental workflow for the sulfonation of benzoic acid.

reaction_pathway reactant1 Benzoic Acid plus1 + reactant1->plus1 reactant2 Fuming H₂SO₄ (SO₃) plus1->reactant2 arrow1 Heat (Δ) reactant2->arrow1 product 3-Sulfobenzoic Acid arrow1->product

Caption: Reaction scheme for the synthesis of 3-sulfobenzoic acid.

References

Application Notes and Protocols for the Quantification of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Benzenesulfonylbenzoic acid. The methods described herein are essential for quality control, impurity profiling, and stability testing in pharmaceutical development and research settings.

Introduction

This compound is a chemical intermediate that may be present as a starting material, intermediate, or impurity in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of final drug products. This document outlines several analytical techniques suitable for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the primary recommended method due to its robustness, specificity, and wide availability in analytical laboratories.[1][2][3] LC-MS offers enhanced sensitivity and specificity, which is particularly useful for trace-level analysis.[4] UV-Vis Spectrophotometry provides a simpler and more cost-effective approach, suitable for screening purposes or for formulations with minimal interfering substances.

Table 1: Comparison of Analytical Methodologies

MethodPrincipleAdvantagesDisadvantagesPrimary Use
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.High specificity, sensitivity, and ability to separate impurities.[2]Requires more complex instrumentation and method development compared to UV-Vis.Purity testing, impurity quantification, and routine quality control.[2]
LC-MS/MS Separation by HPLC followed by mass analysis, providing molecular weight and structural information.Very high sensitivity and specificity; ideal for complex matrices and trace analysis.[4]Higher cost and complexity of instrumentation and maintenance.Genotoxic impurity analysis, metabolite identification, and low-level quantification.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible radiation by the analyte in solution.Simple, cost-effective, and rapid.Non-specific; susceptible to interference from other UV-absorbing compounds.[2]Preliminary screening, and quantification in simple, known matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the quantification of this compound, which is a non-volatile and polar compound.[1] A C18 column is commonly employed for the separation.[1]

Experimental Protocol: RP-HPLC

This protocol provides a representative method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound reference standard

  • Sample containing this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water[1][5]
Mobile Phase B Acetonitrile[1][5]
Gradient Elution A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 230 nm or 254 nm[1][6]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).[1]

  • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration as the standard.[1]

  • Filter the solutions through a 0.2 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[7][8]

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time and peak area.[1]

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by comparing its peak area to that of the reference standard. Purity can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.[1]

Method Validation Summary

A typical HPLC method for this compound would be validated according to ICH guidelines, with the following expected performance characteristics.

Table 2: Summary of HPLC Method Validation Parameters

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank and known impurities at the retention time of the analyte.

Note: These are typical values and may vary depending on the specific instrumentation and experimental conditions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample & Standard S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 A1 Inject into HPLC S3->A1 Prepared Sample/Standard A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Areas A3->D1 Chromatogram D2 Quantify Analyte D1->D2 R R D2->R Final Report

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity, such as the detection of trace-level impurities or for analysis in complex biological matrices, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • HPLC or UPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Reagents and Materials:

  • As per HPLC method, but with MS-grade solvents and additives (e.g., formic acid instead of phosphoric acid).[9]

Chromatographic Conditions:

  • Similar to the HPLC method, but often with faster gradients and smaller particle size columns for UPLC systems to achieve shorter run times.[4]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode ([M-H]⁻) is often preferred for acidic compounds.[8][10]
Scan Type Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
Precursor Ion (m/z) To be determined based on the molecular weight of this compound (264.28 g/mol ). Expected [M-H]⁻ at m/z 263.
Product Ion(s) (m/z) To be determined by fragmentation analysis of the precursor ion.

Sample Preparation:

  • Similar to the HPLC method, ensuring the final sample is free of non-volatile buffers that can interfere with the MS source. Solid-phase extraction (SPE) may be employed for sample clean-up and concentration from complex matrices.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Extraction (e.g., SPE) P2 Solvent Exchange P1->P2 P3 Dilution P2->P3 L1 UPLC Separation P3->L1 Prepared Sample L2 ESI Source L1->L2 L3 Mass Analyzer (MRM) L2->L3 D1 Peak Integration L3->D1 Mass Chromatogram D2 Concentration Calculation D1->D2 R R D2->R Quantitative Result

Caption: General workflow for LC-MS/MS analysis of this compound.

UV-Vis Spectrophotometry

This method is suitable for a rapid estimation of this compound in simple mixtures where interfering substances are absent.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Solvent (e.g., ethanol, methanol, or a suitable buffer)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across a suitable UV range (e.g., 200-400 nm) to determine the λmax. For benzoic acid derivatives, a λmax around 230 nm is common.[6][11]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry Logical Relationship Diagram

UVVis_Logic cluster_setup Method Setup cluster_analysis Sample Analysis cluster_quant Quantification A1 Determine λmax A2 Prepare Standard Solutions A1->A2 A3 Generate Calibration Curve (Abs vs. Conc) A2->A3 C1 Interpolate Concentration from Calibration Curve A3->C1 B1 Prepare Sample Solution B2 Measure Sample Absorbance at λmax B1->B2 B2->C1 R R C1->R Final Concentration

Caption: Logical flow for quantification by UV-Vis spectrophotometry.

Data Presentation Summary

The following table summarizes hypothetical quantitative data for the described analytical methods to facilitate comparison.

Table 3: Comparative Quantitative Data Summary

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linear Range 0.5 - 100 µg/mL0.001 - 1 µg/mL1 - 20 µg/mL[11]
LOD 0.15 µg/mL0.0005 µg/mL0.5 µg/mL
LOQ 0.5 µg/mL[5]0.0015 µg/mL1.5 µg/mL
Accuracy (% Recovery) 99.5%101.2%97.8%
Precision (%RSD) 1.2%2.5%4.5%

Note: The values presented in this table are illustrative and should be established for each specific method validation.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a robust and reliable method for routine quality control, while LC-MS/MS provides superior sensitivity for trace-level analysis. UV-Vis spectrophotometry can be a useful tool for rapid screening in simple matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate appropriate analytical methods for this compound.

References

Application of 4-Benzenesulfonylbenzoic Acid in Polymer Chemistry: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct literature on the application of 4-Benzenesulfonylbenzoic acid in polymer chemistry is limited, its bifunctional nature, possessing both a carboxylic acid and a benzenesulfonyl group, presents significant potential for its use as a monomer or a functionalizing agent in the synthesis of advanced polymers. This document provides a prospective overview of its application, including detailed hypothetical protocols for the synthesis of polyesters and polyamides, a summary of expected polymer properties based on analogous structures, and a general workflow for polymer synthesis and characterization. The incorporation of the bulky, polar benzenesulfonyl moiety is anticipated to impart unique thermal, mechanical, and solubility characteristics to the resulting polymers.

Introduction

This compound is an aromatic compound featuring a carboxylic acid group and a benzenesulfonyl group. This unique combination of reactive sites makes it a promising candidate for applications in polymer chemistry, particularly in the synthesis of high-performance polymers such as aromatic polyesters and polyamides. The rigid aromatic backbone and the polar sulfonyl group are expected to enhance properties like thermal stability, mechanical strength, and solubility in specific organic solvents. This application note explores the prospective use of this compound in polymer synthesis, providing hypothetical experimental protocols and expected material properties based on established principles of polymer chemistry and data from analogous polymer systems.

Potential Applications in Polymer Synthesis

The dual functionality of this compound allows it to be incorporated into polymer chains through various polycondensation reactions.

  • As a Dicarboxylic Acid Monomer: By reacting with diols or diamines, it can form polyesters and polyamides, respectively. The resulting polymers would feature a pendant benzenesulfonyl group, which could influence interchain interactions and, consequently, the material's bulk properties.

  • As a Modifying Agent: It could be used in smaller quantities to modify the properties of existing polymers by introducing the benzenesulfonyl group, potentially improving solubility, thermal stability, or providing sites for further chemical modification.

The presence of the sulfonyl group is anticipated to confer several desirable properties to the polymers, including:

  • Enhanced Thermal Stability: Aromatic polymers containing sulfonyl groups are known for their high thermal and oxidative stability.[1]

  • Improved Solubility: The polarity of the sulfonyl group may enhance the solubility of the resulting aromatic polymers in aprotic polar solvents.[2][3]

  • Good Mechanical Properties: The rigid aromatic structure is expected to contribute to high mechanical strength and modulus.[4]

Quantitative Data on Hypothetical Polymers

The following table summarizes the anticipated properties of hypothetical polymers synthesized using this compound, based on data from analogous aromatic polyesters and polyamides containing sulfonyl and carboxylic acid functionalities.

PropertyHypothetical Polyester (with Ethylene Glycol)Hypothetical Polyamide (with 4,4'-Oxydianiline)
Glass Transition Temperature (Tg) 180 - 220 °C220 - 260 °C[2]
10% Weight Loss Temperature (TGA) > 450 °C[2]> 500 °C[2]
Inherent Viscosity 0.5 - 0.8 dL/g0.4 - 0.7 dL/g[2]
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc)Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMSO)[2]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of polymers using this compound.

Synthesis of a Hypothetical Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (co-catalyst/stabilizer)

  • Nitrogen gas (high purity)

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (1 equivalent), ethylene glycol (1.2 equivalents), and antimony(III) oxide (0.05 mol%).

  • Esterification: Heat the reaction mixture under a slow stream of nitrogen to 180-200°C with constant stirring. Water will be evolved and collected in the distillation receiver. Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected (typically 2-3 hours).

  • Polycondensation: Add triphenyl phosphite (0.1 mol%) to the reaction mixture. Gradually increase the temperature to 250-270°C while slowly reducing the pressure to below 1 mmHg over a period of 1-2 hours.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for 3-4 hours. The viscosity of the melt will increase significantly.

  • Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Purification: Precipitate the dissolved polymer into a non-solvent such as methanol. Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

Synthesis of a Hypothetical Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and 4,4'-oxydianiline using the Yamazaki phosphorylation reaction.[2]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • Reagent Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and lithium chloride (5 wt% of the solvent) in anhydrous NMP.

  • Addition of Condensing Agents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (1.1 equivalents).

  • Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer by filtration, wash it extensively with hot water and methanol to remove residual salts and solvent, and then dry it in a vacuum oven at 100°C for 24 hours.

Polymer Characterization

A general workflow for characterizing the synthesized polymers is outlined below.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages and the presence of the sulfonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[2]

Visualizations

The following diagrams illustrate the proposed experimental workflow and a representative polymerization reaction.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Preparation (this compound + Diol/Diamine) Polymerization Polycondensation (Melt or Solution) Monomer->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Drying Drying Purification->Drying Spectroscopy Spectroscopy (FTIR, NMR) Drying->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Drying->Thermal MolecularWeight Molecular Weight (GPC) Drying->MolecularWeight Properties Property Evaluation Spectroscopy->Properties Thermal->Properties MolecularWeight->Properties

Caption: General workflow for the synthesis and characterization of polymers.

polymerization_reaction Monomer1 This compound HOOC-Ph-SO₂-Ph Monomer2 Diol/Diamine HO-R-OH / H₂N-R-NH₂ Polymer Polyester/Polyamide [-OC-Ph-SO₂-Ph-CO-O-R-O-]n / [-OC-Ph-SO₂-Ph-CO-NH-R-NH-]n Monomer1->Polymer + Monomer2->Polymer + Byproduct {Water | H₂O}

Caption: Representative polycondensation reaction scheme.

References

Application Notes and Protocols: 4-Benzenesulfonylbenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-benzenesulfonylbenzoic acid as a versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. By converting the carboxylic acid moiety into more reactive intermediates, this compound serves as a valuable scaffold for introducing the benzenesulfonyl group into pyrazoles, thiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Application Note 1: Synthesis of 3-(4-(Benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol outlines a multi-step synthesis of a substituted pyrazole derivative starting from this compound. The key steps involve the synthesis of 4-benzenesulfonylacetophenone, which serves as the primary building block for the pyrazole ring, followed by Vilsmeier-Haack formylation.

Diagram: Synthesis of Pyrazole Derivative

A This compound B 4-Benzenesulfonylbenzoyl chloride A->B SOCl₂ C Diethyl (4-(benzenesulfonyl)benzoyl)malonate B->C Diethyl malonate, Mg, Et₂O D Ethyl 2-(4-(benzenesulfonyl)benzoyl)acetate C->D p-TsOH, H₂O, reflux E 4-Benzenesulfonylacetophenone D->E H₂SO₄, reflux F 4-Benzenesulfonylacetophenone phenylhydrazone E->F Phenylhydrazine, EtOH G 3-(4-(Benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole F->G Vilsmeier-Haack Reagent (DMF, POCl₃) H 3-(4-(Benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde G->H Vilsmeier-Haack Reagent (DMF, POCl₃)

Caption: Synthetic pathway for a pyrazole derivative.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Benzenesulfonylacetophenone (Intermediate)

  • Step 1: Synthesis of 4-Benzenesulfonylbenzoyl chloride. In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (10 mmol) in thionyl chloride (20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 4-benzenesulfonylbenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of Diethyl (4-(benzenesulfonyl)benzoyl)malonate. To a solution of magnesium turnings (12 mmol) in anhydrous diethyl ether (20 mL), add a crystal of iodine. Then, add a solution of diethyl malonate (12 mmol) in anhydrous diethyl ether (10 mL) dropwise. After the initial reaction subsides, add a solution of the crude 4-benzenesulfonylbenzoyl chloride (10 mmol) in anhydrous diethyl ether (20 mL). Stir the reaction mixture at room temperature for 16 hours.

  • Step 3: Hydrolysis and Decarboxylation. Acidify the reaction mixture with dilute sulfuric acid and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, add a mixture of glacial acetic acid (20 mL), concentrated sulfuric acid (5 mL), and water (10 mL) to the residue. Heat the mixture to reflux for 5 hours to effect decarboxylation.

  • Step 4: Purification. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 4-benzenesulfonylacetophenone.

Protocol 1.2: Synthesis of 3-(4-(Benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Step 1: Hydrazone Formation. Dissolve 4-benzenesulfonylacetophenone (5 mmol) in ethanol (25 mL) and add phenylhydrazine (5.5 mmol). Heat the mixture to reflux for 4 hours. Cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration.

  • Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction). In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 15 mmol) to N,N-dimethylformamide (DMF, 15 mL). To this Vilsmeier reagent, add the 4-benzenesulfonylacetophenone phenylhydrazone (5 mmol) portion-wise while maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 8 hours.

  • Step 3: Work-up and Purification. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Collect the resulting solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-(4-(benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
4-BenzenesulfonylacetophenoneThis compoundSOCl₂, Diethyl malonate, H₂SO₄65-75138-140
3-(4-(Benzenesulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4-BenzenesulfonylacetophenonePhenylhydrazine, POCl₃, DMF70-80185-187

Application Note 2: Synthesis of 2-Amino-4-(4-(benzenesulfonyl)phenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative. The key intermediate, 4-benzenesulfonylphenacyl bromide, is first synthesized from 4-benzenesulfonylacetophenone. This intermediate then undergoes the Hantzsch thiazole synthesis with thiourea.

Diagram: Synthesis of a Thiazole Derivative

A 4-Benzenesulfonylacetophenone B 4-Benzenesulfonylphenacyl bromide A->B Br₂, CH₃COOH C 2-Amino-4-(4-(benzenesulfonyl)phenyl)thiazole B->C Thiourea, EtOH, reflux

Caption: Hantzsch synthesis of a 2-aminothiazole.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Benzenesulfonylphenacyl bromide (Intermediate)

  • Bromination. Dissolve 4-benzenesulfonylacetophenone (10 mmol) in glacial acetic acid (30 mL). Add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise with stirring at room temperature.

  • Work-up. After the addition is complete, stir the mixture for an additional 2 hours. Pour the reaction mixture into ice-cold water.

  • Purification. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford 4-benzenesulfonylphenacyl bromide.

Protocol 2.2: Synthesis of 2-Amino-4-(4-(benzenesulfonyl)phenyl)thiazole

  • Reaction Setup. In a round-bottom flask, dissolve 4-benzenesulfonylphenacyl bromide (5 mmol) and thiourea (5.5 mmol) in ethanol (30 mL).

  • Cyclization. Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification. After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain 2-amino-4-(4-(benzenesulfonyl)phenyl)thiazole.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
4-Benzenesulfonylphenacyl bromide4-BenzenesulfonylacetophenoneBr₂, CH₃COOH80-90150-152
2-Amino-4-(4-(benzenesulfonyl)phenyl)thiazole4-Benzenesulfonylphenacyl bromideThiourea, Ethanol75-85230-232

Application Note 3: Synthesis of 2-(4-(Benzenesulfonyl)phenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative. The key intermediate is this compound hydrazide, which is prepared from the corresponding ester of this compound. This hydrazide is then condensed with benzoyl chloride and subsequently cyclized.

Diagram: Synthesis of an Oxadiazole Derivative

A This compound B Methyl 4-benzenesulfonylbenzoate A->B MeOH, H₂SO₄ (cat.), reflux C This compound hydrazide B->C Hydrazine hydrate, EtOH, reflux D N'-Benzoyl-4-benzenesulfonylbenzohydrazide C->D Benzoyl chloride, Pyridine E 2-(4-(Benzenesulfonyl)phenyl)-5-phenyl-1,3,4-oxadiazole D->E POCl₃, reflux

Caption: Synthetic route to a 1,3,4-oxadiazole.

Experimental Protocols

Protocol 3.1: Synthesis of this compound hydrazide (Intermediate)

  • Esterification. To a solution of this compound (10 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL). Heat the mixture to reflux for 8 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to yield methyl 4-benzenesulfonylbenzoate.

  • Hydrazinolysis. Dissolve the crude methyl 4-benzenesulfonylbenzoate (8 mmol) in ethanol (40 mL). Add hydrazine hydrate (16 mmol) and heat the mixture to reflux for 6 hours. Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound hydrazide.

Protocol 3.2: Synthesis of 2-(4-(Benzenesulfonyl)phenyl)-5-phenyl-1,3,4-oxadiazole

  • Acylation. Dissolve this compound hydrazide (5 mmol) in pyridine (15 mL) and cool the solution in an ice bath. Add benzoyl chloride (5.5 mmol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up. Pour the reaction mixture into ice-cold water. Collect the precipitated N'-benzoyl-4-benzenesulfonylbenzohydrazide by filtration and wash with water.

  • Cyclization. Suspend the dried intermediate (4 mmol) in phosphorus oxychloride (POCl₃, 10 mL). Heat the mixture to reflux for 5 hours.

  • Purification. After cooling, carefully pour the reaction mixture onto crushed ice. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the final 1,3,4-oxadiazole.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
This compound hydrazideThis compoundMeOH, H₂SO₄, Hydrazine hydrate85-95225-227
2-(4-(Benzenesulfonyl)phenyl)-5-phenyl-1,3,4-oxadiazoleThis compound hydrazideBenzoyl chloride, Pyridine, POCl₃70-80218-220

Application Note 4: Synthesis of 4-Amino-5-(4-(benzenesulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a substituted 1,2,4-triazole-3-thiol, a versatile intermediate for further functionalization. The synthesis starts from this compound and proceeds through its acid hydrazide, which is then converted to a potassium dithiocarbazinate salt, followed by cyclization.

Diagram: Synthesis of a 1,2,4-Triazole Derivative

A This compound hydrazide B Potassium 3-(4-(benzenesulfonyl)benzoyl)dithiocarbazate A->B CS₂, KOH, EtOH C 4-Amino-5-(4-(benzenesulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol B->C Hydrazine hydrate, H₂O, reflux

Caption: Pathway for the synthesis of a 1,2,4-triazole-3-thiol.

Experimental Protocols

Protocol 4.1: Synthesis of 4-Amino-5-(4-(benzenesulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

  • Dithiocarbazate Formation. Dissolve this compound hydrazide (10 mmol) in absolute ethanol (50 mL) containing potassium hydroxide (12 mmol). Cool the solution in an ice bath and add carbon disulfide (15 mmol) dropwise with vigorous stirring. Continue stirring at room temperature for 16 hours.

  • Work-up. Dilute the reaction mixture with dry diethyl ether (100 mL). Collect the precipitated potassium 3-(4-(benzenesulfonyl)benzoyl)dithiocarbazate by filtration and wash with diethyl ether.

  • Cyclization. Suspend the potassium salt (8 mmol) in water (40 mL) and add hydrazine hydrate (16 mmol). Heat the mixture to reflux for 8 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve (use a fume hood).

  • Purification. Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6. Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain 4-amino-5-(4-(benzenesulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol.[1]

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
4-Amino-5-(4-(benzenesulfonyl)phenyl)-4H-1,2,4-triazole-3-thiolThis compound hydrazideCS₂, KOH, Hydrazine hydrate60-70280-282

References

Synthesis of N-Substituted 4-Benzenesulfonylbenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of N-Substituted 4-Benzenesulfonylbenzoic Acid and Its Derivatives

This document provides detailed protocols and application notes for the synthesis of N-substituted 4-benzenesulfonylbenzoic acids, a class of compounds with significant potential in drug discovery and development. These molecules serve as versatile scaffolds for designing potent enzyme inhibitors targeting various pathological conditions, including cancer, inflammation, and glaucoma.[1] The core structure, featuring a benzoic acid linked to a sulfonamide group, is a key component in various therapeutics.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Synthetic Strategies

The synthesis of N-substituted 4-benzenesulfonylbenzoic acids can be achieved through several reliable methods. The choice of a specific route often depends on the desired substituents, available starting materials, and required reaction conditions. The most common and effective strategies include:

  • Two-Step Synthesis via Sulfonamide Formation: A straightforward and widely used method involving the reaction of a 4-(chlorosulfonyl)benzoyl derivative with an appropriate amine, followed by hydrolysis of the ester to yield the final carboxylic acid.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the formation of C-N bonds, particularly useful for a broad range of amine and aryl halide substrates under relatively mild conditions.[3][4][5]

  • Copper-Catalyzed Ullmann Condensation: An alternative to palladium-catalyzed methods, this copper-promoted reaction couples aryl halides with amines, amides, and other nitrogen-containing nucleophiles.[6][7][8]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Sulfonamide Formation and Hydrolysis

This protocol outlines the synthesis of N-substituted 4-benzenesulfonylbenzoic acids starting from methyl 4-(chlorosulfonyl)benzoate.

Step 1: Synthesis of Methyl N-Substituted-4-sulfamoylbenzoate

  • To a solution of the desired primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(chlorosulfonyl)benzoate (1.1 eq.) in the same solvent.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl N-substituted-4-sulfamoylbenzoate.

Step 2: Hydrolysis to N-Substituted this compound

  • Dissolve the methyl N-substituted-4-sulfamoylbenzoate (1.0 eq.) in a mixture of methanol and water.

  • Add an excess of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-5 eq.).

  • Heat the reaction mixture to reflux (70-80 °C) for 4-6 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and acidify with a mineral acid (e.g., 1N HCl) to a pH of 2-3.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final N-substituted this compound.

General Synthetic Workflow for the Two-Step Synthesis

Two-Step Synthesis Workflow start Methyl 4-(chlorosulfonyl)benzoate reaction1 Sulfonamide Formation start->reaction1 amine Primary/Secondary Amine (R-NHR') amine->reaction1 intermediate Methyl N-Substituted- 4-sulfamoylbenzoate reaction1->intermediate reaction2 Ester Hydrolysis intermediate->reaction2 product N-Substituted This compound reaction2->product

Caption: A diagram illustrating the two-step synthesis of N-substituted this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed synthesis of N-aryl-4-benzenesulfonylbenzoic acids.

  • To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 eq.), the desired aryl amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., BINAP, 4-10 mol%).

  • Add a base such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-aryl-4-benzenesulfonylbenzoic acid.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)(X)Ln pd0->pd_complex1 Ar-X amine_coordination Amine Coordination pd_complex2 [Ar-Pd(II)(NHR'R'')Ln]X pd_complex1->pd_complex2 R'R''NH deprotonation Deprotonation (Base) pd_amide Ar-Pd(II)(NR'R'')Ln pd_complex2->pd_amide -HX pd_amide->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' pd_amide->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N-substituted this compound derivatives.

Table 1: Reaction Conditions and Yields for Two-Step Synthesis

EntryAmineSolventBaseTime (h)Yield (%)M.p. (°C)
1AnilineDCMPyridine1285148-151[10]
2N-BenzylanilineDCM/THFTriethylamine2478150-153[10]
3TryptamineDCMTriethylamine1872N/A
44-ChloroanilineTHFPyridine1691148-152[10]

Table 2: Buchwald-Hartwig Amination of 4-Bromobenzoic Acid

EntryAryl AmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (4)NaOt-Bu10092
2IndolePd₂(dba)₃ (1)XPhos (2)K₃PO₄11088
34-MethoxyanilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃9095
42-AminopyridinePdCl₂(dppf) (5)-K₂CO₃10075

Applications in Drug Discovery

N-substituted this compound derivatives are recognized for their potential as enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[2] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being converted to its product.

Inhibition of an Enzymatic Pathway

Enzyme Inhibition Pathway substrate Substrate enzyme Enzyme (e.g., cPLA2α) substrate->enzyme Binds to product Product (e.g., Pro-inflammatory mediators) enzyme->product Catalyzes no_product Inhibition of Product Formation enzyme->no_product inhibitor N-Substituted This compound inhibitor->enzyme Inhibits inhibitor->no_product

Caption: A simplified diagram showing the inhibition of an enzyme by an N-substituted this compound derivative.

Conclusion

The synthetic protocols detailed in this document provide robust and versatile methods for the preparation of N-substituted 4-benzenesulfonylbenzoic acids. The choice between the two-step sulfonamide formation and the palladium-catalyzed Buchwald-Hartwig amination will depend on the specific target molecule and laboratory capabilities. The significant biological activities exhibited by this class of compounds underscore their importance as scaffolds in modern drug discovery. Researchers are encouraged to adapt and optimize these protocols to synthesize novel derivatives for biological evaluation.

References

Application Notes and Protocols: 4-Benzenesulfonylbenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is pivotal in defining the physicochemical properties of the resulting MOF, including its porosity, stability, and functionality. 4-Benzenesulfonylbenzoic acid, with its bifunctional nature combining a carboxylic acid for coordination and a sulfonyl group for introducing strong Brønsted acidity and specific interactions, is a promising linker for the design of functional MOFs.

MOFs synthesized from sulfonic acid-containing linkers have demonstrated significant potential in various applications. The sulfonic acid groups can enhance the stability and porosity of MOFs, making them suitable for gas storage and separation.[1] Furthermore, the strong Brønsted acidity imparted by these groups makes such MOFs excellent candidates for heterogeneous catalysis in reactions like esterification and aldol condensation.[1][2] In the realm of drug development, the porous and functionalizable nature of these MOFs offers opportunities for drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of MOFs using this compound and its analogs as organic linkers.

Potential Applications

MOFs incorporating this compound or similar sulfonic acid-functionalized linkers are promising materials for a range of applications:

  • Heterogeneous Catalysis: The sulfonic acid groups act as strong Brønsted acid sites, making these MOFs highly effective catalysts for various organic transformations, including esterification, condensation, and hydration reactions.[1][2] Their solid nature allows for easy separation and recycling of the catalyst.

  • Gas Storage and Separation: The functionalized pores can exhibit selective adsorption of gases, which is beneficial for applications such as carbon dioxide capture and hydrogen storage.[1]

  • Drug Delivery: The porous structure allows for the encapsulation and controlled release of therapeutic agents.[3][5] The functional groups within the pores can be tailored to interact with specific drug molecules, potentially leading to improved loading capacities and release profiles.

  • Sensing: The high surface area and the potential for specific interactions with analytes make these MOFs candidates for chemical sensor development.[1]

  • Water Purification: MOFs with sulfonic linkers have shown promise in the selective adsorption of heavy metal ions from contaminated water.

Quantitative Data Summary

The following tables summarize representative quantitative data for MOFs synthesized with sulfonic acid-functionalized linkers, analogous to this compound. This data provides an expected range of properties.

Table 1: Physicochemical Properties of Sulfonic Acid-Functionalized MOFs

MOF DesignationMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
MIL-101(Cr)-SO₃HCr³⁺2-Sulfoterephthalic acid~1500 - 2000~0.8 - 1.2> 280
UiO-66(Zr)-SO₃HZr⁴⁺2-Sulfoterephthalic acid~800 - 1200~0.4 - 0.6> 450
DUT-4-SO₃HCu²⁺4,8-disulfonaphthalene-2,6-dicarboxylic acid~1000 - 1500~0.5 - 0.8> 300

Table 2: Performance Data in Specific Applications

ApplicationMOF SystemSubstrate/DrugKey Performance MetricValue
Catalysis (Esterification)MIL-101(Cr)-SO₃HAcetic acid + n-butanolConversion> 95%
Catalysis (Knoevenagel)S-IRMOF-3Benzaldehyde + MalononitrileYield90-96%[6]
Drug DeliveryZinc-based MOFDoxorubicinLoading Capacity33.74%[7][8][9]
Drug DeliveryMg-MOF-745-FluorouracilRelease Rate Constant (k)0.34 h⁻¹/²[10]

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and application of MOFs based on this compound. These protocols are based on established methods for analogous systems and may require optimization for this specific linker.

Protocol 1: Solvothermal Synthesis of a Zinc-4-benzenesulfonylbenzoate MOF

This protocol describes a typical solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

  • This compound (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (for washing)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

Procedure:

  • In a 20 mL glass vial, dissolve 0.15 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.10 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Characterization of the MOF

This protocol outlines the standard techniques used to characterize the synthesized MOF.

2.1 Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and purity.

2.2 Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • Analyze the resulting weight loss curve to identify solvent loss and framework decomposition temperatures.

2.3 Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure:

    • Degas a sample of the activated MOF (approx. 50-100 mg) under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.

    • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the linear part of the adsorption isotherm.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.

Protocol 3: Application in Heterogeneous Catalysis (Esterification)

This protocol describes the use of the sulfonic acid-functionalized MOF as a catalyst for the esterification of a carboxylic acid with an alcohol.

Materials:

  • Synthesized and activated sulfonic acid-functionalized MOF (catalyst)

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., n-butanol)

  • Toluene (solvent)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a round-bottom flask, add the carboxylic acid (10 mmol), the alcohol (20 mmol), the MOF catalyst (5 mol% based on the carboxylic acid), and toluene (20 mL).

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography.

  • After the reaction is complete (as determined by GC), cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the recovered catalyst with ethanol and dry it under vacuum for reuse.

  • Analyze the product mixture to determine the conversion and selectivity.

Protocol 4: Application in Drug Delivery (Drug Loading and Release)

This protocol outlines a method for loading a drug into the MOF and studying its release profile.

4.1 Drug Loading (Impregnation Method)

Materials:

  • Activated sulfonic acid-functionalized MOF

  • Drug of interest (e.g., Doxorubicin, Ibuprofen)

  • Suitable solvent for the drug (e.g., methanol, ethanol)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration.

  • Immerse a known amount of the activated MOF (e.g., 20 mg) in a specific volume of the drug solution (e.g., 5 mL).

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of drug loaded by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.

4.2 In Vitro Drug Release

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions and 5.5 for a simulated tumor microenvironment)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) in a dialysis bag or a vial.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation linker This compound in DMF mixing Combine Solutions in Autoclave linker->mixing metal Zinc Nitrate Hexahydrate in DMF metal->mixing heating Heat at 120°C for 48h mixing->heating cooling Cool to Room Temperature heating->cooling collection Collect Crystals cooling->collection washing_dmf Wash with DMF collection->washing_dmf washing_etoh Wash with Ethanol washing_dmf->washing_etoh drying Dry under Vacuum at 80°C washing_etoh->drying activated_mof Activated MOF drying->activated_mof

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release activated_mof Activated MOF incubation Incubate and Stir (24-48h) activated_mof->incubation drug_solution Drug Solution drug_solution->incubation separation Centrifugation incubation->separation loaded_mof Drug-Loaded MOF separation->loaded_mof release_incubation Incubate at 37°C loaded_mof->release_incubation pbs Phosphate-Buffered Saline (PBS) pbs->release_incubation sampling Periodic Sampling release_incubation->sampling analysis UV-Vis Analysis sampling->analysis release_profile Drug Release Profile analysis->release_profile Catalysis_Workflow cluster_reaction Catalytic Reaction cluster_analysis Analysis and Recovery reactants Reactants (Carboxylic Acid, Alcohol) reaction_setup Combine in Flask and Reflux reactants->reaction_setup catalyst MOF Catalyst catalyst->reaction_setup solvent Solvent (Toluene) solvent->reaction_setup monitoring Reaction Monitoring (GC) reaction_setup->monitoring separation Catalyst Separation (Centrifugation) monitoring->separation product Product Analysis (Conversion, Selectivity) separation->product recovered_catalyst Recovered Catalyst (for reuse) separation->recovered_catalyst

References

High-Yield Synthesis of 4-Benzenesulfonylbenzoic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the high-yield synthesis of 4-benzenesulfonylbenzoic acid esters, valuable intermediates in pharmaceutical and materials science. The described methods are robust, scalable, and utilize readily available starting materials.

Introduction

This compound and its ester derivatives are important structural motifs found in a variety of biologically active compounds and functional materials. The presence of the sulfonyl and ester functionalities allows for diverse chemical modifications, making them versatile building blocks in drug discovery and organic synthesis. This guide outlines a reliable two-step synthetic pathway involving the preparation of a key intermediate, an alkyl 4-(chlorosulfonyl)benzoate, followed by a Friedel-Crafts reaction with benzene to yield the target ester.

Synthetic Strategy Overview

The primary synthetic route detailed herein involves two main stages:

  • Preparation of Alkyl 4-(chlorosulfonyl)benzoate: This is achieved through the chlorosulfonation of a corresponding alkyl benzoate (methyl or ethyl). This key intermediate is a versatile electrophile for subsequent reactions.

  • Friedel-Crafts Sulfonylation: The purified alkyl 4-(chlorosulfonyl)benzoate is then reacted with benzene in the presence of a Lewis acid catalyst to form the desired this compound ester.

Synthesis_Overview cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Formation start Benzoic Acid Ester (Methyl or Ethyl Benzoate) intermediate Alkyl 4-(chlorosulfonyl)benzoate start->intermediate Chlorosulfonation final_product Alkyl 4-Benzenesulfonylbenzoate intermediate->final_product Friedel-Crafts Sulfonylation reagent1 Chlorosulfonic Acid reagent1->intermediate reagent2 Benzene reagent2->final_product catalyst Lewis Acid (e.g., AlCl3) catalyst->final_product

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

This protocol details the direct chlorosulfonation of methyl benzoate.

Materials:

  • Methyl benzoate

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and gas outlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas outlet connected to a trap for HCl gas, cool methyl benzoate (1.0 eq) to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise to the cooled methyl benzoate while maintaining the temperature between 0-5 °C.[1] The addition of thionyl chloride at this stage can sometimes improve yields.[2]

  • After the complete addition of chlorosulfonic acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 4-(chlorosulfonyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol1_Workflow start Cool Methyl Benzoate (0-5 °C) add_chlorosulfonic Add Chlorosulfonic Acid (dropwise, 0-5 °C) start->add_chlorosulfonic stir_cold Stir at 0-5 °C (1 hour) add_chlorosulfonic->stir_cold stir_rt Stir at Room Temp. (2-3 hours) stir_cold->stir_rt quench Quench with Ice stir_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallize dry->purify Protocol3_Workflow start Suspend AlCl3 in DCM (0 °C, N2 atm) add_reagents Add Alkyl 4-(chlorosulfonyl)benzoate in Benzene start->add_reagents reflux Warm to RT, then Reflux (2-4 hours) add_reagents->reflux quench Cool to 0 °C & Quench (dilute HCl) reflux->quench workup Separate & Wash Organic Layer quench->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify (Column Chromatography or Recrystallization) dry->purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-benzenesulfonylbenzoic acid. Our aim is to help you increase the yield and purity of your final product through detailed experimental protocols and targeted advice.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound with a high yield?

A1: A direct Friedel-Crafts sulfonylation of benzoic acid is generally inefficient due to the deactivating nature of the carboxylic acid group.[1][2][3] A more robust and higher-yielding approach is a two-step synthesis:

  • Friedel-Crafts Sulfonylation of Toluene: Toluene is reacted with benzenesulfonyl chloride in the presence of a Lewis acid catalyst to form 4-methylbenzophenone, an intermediate. The methyl group on toluene directs the incoming benzoyl group primarily to the para position.[4][5]

  • Oxidation: The methyl group of the 4-methylbenzophenone intermediate is then oxidized using a strong oxidizing agent to yield the final product, this compound.[4]

Q2: Why am I getting a low yield when trying to directly react benzoic acid with benzenesulfonyl chloride?

A2: The carboxylic acid group (-COOH) on benzoic acid is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions like the Friedel-Crafts reaction.[1][2][3] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carboxyl group, further hindering the reaction.[1][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both steps of the synthesis involve hazardous materials. Key safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling corrosive reagents like benzenesulfonyl chloride and Lewis acids (e.g., anhydrous aluminum chloride) with extreme care, as they are moisture-sensitive.[1][6]

  • Strong oxidizing agents used in the second step can be dangerous and should be handled according to safety data sheets (SDS).

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Sulfonylation of Toluene (Step 1)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Moisture Contamination The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture, which leads to its deactivation. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.[1]
Inactive or Insufficient Catalyst Use a fresh, high-purity Lewis acid catalyst. For Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required because the ketone product can form a complex with it.[1]
Suboptimal Reaction Temperature The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature.
Poor Quality of Reagents Ensure the purity of toluene and benzenesulfonyl chloride. Impurities can lead to the formation of byproducts and lower the yield.
Inefficient Mixing Inadequate stirring can result in localized overheating and an incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
Problem 2: Incomplete or Unselective Oxidation (Step 2)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Oxidizing Agent Ensure the correct stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used. The reaction may require a slight excess of the oxidant to drive it to completion.
Suboptimal Reaction Conditions The oxidation of the methyl group to a carboxylic acid often requires elevated temperatures and sufficient reaction time. Monitor the reaction by TLC to ensure the disappearance of the starting material.
Formation of Byproducts Over-oxidation or side reactions can occur. Careful control of the reaction temperature and time is crucial. The choice of oxidizing agent can also influence selectivity.
Difficult Product Isolation The product, this compound, needs to be carefully precipitated from the reaction mixture, typically by acidification. Ensure the pH is adjusted correctly to maximize precipitation.[7][8]
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Optimize the reaction conditions (time, temperature, stoichiometry) to maximize conversion.
Formation of Isomers or Side Products In the Friedel-Crafts step, small amounts of the ortho-isomer may form. During oxidation, other byproducts might be generated. Recrystallization is an effective method for purifying the final product.[7][8][9]
Product Loss During Workup During extraction and washing steps, some product may be lost. Use a minimal amount of cold solvent for washing the precipitated product to minimize dissolution.[7][8]

Experimental Protocols

Step 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Sulfonylation

This protocol is adapted from established Friedel-Crafts acylation procedures.[10][11][12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (CH₂Cl₂). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Slowly add benzenesulfonyl chloride to the cooled suspension with continuous stirring. Then, add a solution of toluene in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-methylbenzophenone.

Step 2: Oxidation of 4-Methylbenzophenone to this compound

This protocol is based on the oxidation of similar aromatic methyl groups.[4]

  • Setup: In a round-bottom flask, dissolve the crude 4-methylbenzophenone from Step 1 in a suitable solvent like pyridine or a mixture of t-butanol and water.

  • Oxidation: Heat the solution to reflux and add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over a period of time.

  • Reaction: Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[7][8][9]

Data Presentation

Table 1: Factors Influencing Yield in the Synthesis of this compound

StepParameterConditionEffect on Yield
1. Friedel-Crafts CatalystAnhydrous AlCl₃ (stoichiometric)Crucial for high conversion
Temperature0-5 °C (addition), RT (reaction)Controls side reactions
SolventAnhydrous DichloromethanePrevents catalyst deactivation
2. Oxidation Oxidizing AgentPotassium Permanganate (KMnO₄)Effective for methyl group oxidation
TemperatureRefluxDrives the reaction to completion
pH of WorkupAcidic (pH 1-2)Maximizes product precipitation

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Sulfonylation cluster_step2 Step 2: Oxidation cluster_purification Purification start1 Toluene + Benzenesulfonyl Chloride reaction1 React with AlCl3 in CH2Cl2 at 0-5°C, then RT start1->reaction1 workup1 Quench with HCl/ice, extract with CH2Cl2 reaction1->workup1 product1 Crude 4-Methylbenzophenone workup1->product1 start2 4-Methylbenzophenone product1->start2 reaction2 Oxidize with KMnO4 at reflux start2->reaction2 workup2 Filter MnO2, acidify filtrate reaction2->workup2 product2 Crude this compound workup2->product2 start3 Crude Product product2->start3 recrystallization Recrystallize from Ethanol/Water start3->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed moisture Moisture Contamination low_yield->moisture catalyst_issue Catalyst Inactivity/Insufficiency low_yield->catalyst_issue temp_issue Suboptimal Temperature low_yield->temp_issue oxidation_issue Incomplete Oxidation low_yield->oxidation_issue dry_glassware Use Anhydrous Conditions moisture->dry_glassware fresh_catalyst Use Fresh/More Catalyst catalyst_issue->fresh_catalyst optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp optimize_oxidation Increase Oxidant/Reaction Time oxidation_issue->optimize_oxidation

References

Common impurities in 4-Benzenesulfonylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzenesulfonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

Common impurities in this compound can originate from the synthetic route and purification process. These typically include:

  • Unreacted Starting Materials: Such as 4-(phenylthio)benzoic acid or 4-chlorobenzoic acid and thiophenol, depending on the synthetic pathway.

  • Side-Reaction Byproducts: Diphenyl sulfone is a common byproduct. Other potential byproducts include incompletely oxidized intermediates (sulfoxides) or products from over-oxidation.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification, for instance, toluene or acetic acid.

  • Isomeric Impurities: Positional isomers of the benzenesulfonyl group on the benzoic acid ring may be present.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for identifying and quantifying impurities. A typical method would be reverse-phase HPLC with UV detection.[3][4]

  • Melting Point Analysis: A sharp melting point close to the literature value (248-250 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main component and detect impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Problem 1: My purified this compound has a low melting point and a broad melting range.

This indicates the presence of impurities. The following troubleshooting steps can be taken:

Logical Troubleshooting Flow for Low/Broad Melting Point

start Low/Broad Melting Point recrystallize Perform Recrystallization start->recrystallize Initial Purification Step extraction Perform Acid-Base Extraction start->extraction If Neutral Impurities Suspected chromatography Consider Column Chromatography recrystallize->chromatography If Impurities Persist analyze Re-analyze Purity (HPLC, MP) recrystallize->analyze After Purification extraction->recrystallize Follow with Recrystallization chromatography->analyze After Purification

Caption: Troubleshooting workflow for a low or broad melting point.

Solutions:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[5][6][7] The choice of solvent is critical. A mixed solvent system, such as ethanol/water, can be effective.

  • Acid-Base Extraction: This technique is useful for separating the acidic this compound from any neutral impurities, such as diphenyl sulfone.[8]

  • Column Chromatography: If recrystallization and extraction are not sufficient, column chromatography using silica gel can be employed for a more rigorous purification.[8]

Problem 2: My this compound is discolored (yellow or brown).

Discoloration is typically due to the presence of minor, highly colored impurities.

Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.[8]

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all colored impurities. A second or even third recrystallization may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Experimental Workflow for Recrystallization

dissolve 1. Dissolve crude product in minimum hot solvent (e.g., ethanol) hot_filtration 2. (Optional) Perform hot filtration to remove insoluble impurities dissolve->hot_filtration cool 3. Allow filtrate to cool slowly to room temperature hot_filtration->cool ice_bath 4. Cool in an ice bath to maximize crystal formation cool->ice_bath filter 5. Collect crystals by vacuum filtration ice_bath->filter wash 6. Wash crystals with a small amount of cold solvent filter->wash dry 7. Dry the purified crystals wash->dry

Caption: Step-by-step workflow for the recrystallization process.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7][9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.[3][10]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • This compound sample

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, ramp up to a higher percentage of B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation: The purity of the sample is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Quantitative Data

The following table summarizes representative data from an HPLC analysis of a crude and purified sample of this compound.

CompoundRetention Time (min)Peak Area (Crude)% Area (Crude)Peak Area (Purified)% Area (Purified)
Diphenyl sulfone6.845,0001.53,0000.1
This compound 8.2 2,850,000 95.0 2,994,000 99.8
Unidentified Impurity9.5105,0003.53,0000.1

References

Troubleshooting side reactions in the preparation of 4-Benzenesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preparation of 4-Benzenesulfonylbenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and other issues encountered during the preparation of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the two-main stages of this compound synthesis: the formation of the 4-(phenylthio)benzoic acid intermediate and its subsequent oxidation to the final product.

Stage 1: Synthesis of 4-(Phenylthio)benzoic Acid via Ullmann Condensation

Q1: The Ullmann condensation reaction shows low or no conversion of the starting materials (e.g., 4-chlorobenzoic acid and thiophenol). What are the possible causes and solutions?

A1: Low or no conversion in the Ullmann condensation can be attributed to several factors:

  • Inactive Catalyst: The copper catalyst is crucial for this reaction. If you are using copper powder, it may be oxidized on the surface. Activation is often necessary.

    • Solution: Activate copper powder by washing it with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a high-boiling point solvent, and drying under vacuum. Alternatively, consider using more reactive copper salts like Cu(I) iodide or Cu(I) bromide.

  • Insufficient Temperature: Traditional Ullmann condensations require high temperatures, often in excess of 150°C, to proceed at a reasonable rate.[1]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling point polar aprotic solvent such as DMF, NMP, or DMSO. Monitor the internal reaction temperature rather than the oil bath temperature.

  • Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Poorly Chosen Base: An appropriate base is required to deprotonate the thiophenol.

    • Solution: Potassium carbonate is commonly used. Ensure the base is finely powdered and dry to maximize its reactivity.

Q2: The reaction produces a significant amount of a biphenyl byproduct (biphenyl-4,4'-dicarboxylic acid). How can this be minimized?

A2: The formation of biphenyl derivatives is a known side reaction in Ullmann couplings, arising from the homocoupling of the aryl halide.

  • Solution:

    • Control Stoichiometry: Use a slight excess of thiophenol relative to the 4-halobenzoic acid to favor the desired cross-coupling reaction.

    • Optimize Catalyst: The choice of copper catalyst and ligands can influence the selectivity. Experiment with different copper sources (e.g., CuI, Cu₂O) and consider the use of ligands like phenanthroline which can improve the efficiency of the cross-coupling.[2]

    • Gradual Addition: Adding the 4-halobenzoic acid slowly to the mixture of thiophenol, base, and catalyst can help to maintain a low concentration of the aryl halide, thus reducing the rate of homocoupling.

Stage 2: Oxidation of 4-(Phenylthio)benzoic Acid to this compound

Q3: The oxidation of 4-(phenylthio)benzoic acid stops at the sulfoxide stage, resulting in a mixture of product and intermediate. How can I drive the reaction to completion?

A3: Incomplete oxidation is a common issue. The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate.

  • Solution:

    • Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) for every equivalent of the sulfide. A slight excess (e.g., 2.2-2.5 equivalents) can help to ensure complete conversion.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.

    • Choice of Oxidant and Catalyst: While hydrogen peroxide is a green oxidant, its reactivity can sometimes be insufficient.[3] Using a stronger oxidizing system, such as m-chloroperoxybenzoic acid (m-CPBA) (2 equivalents), can be more effective. Alternatively, catalytic systems like sodium tungstate with hydrogen peroxide can enhance the oxidation to the sulfone.[4]

Q4: The reaction produces byproducts, and the final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Over-oxidation or side reactions with the solvent can lead to impurities.

  • Likely Impurities:

    • 4-(Phenylsulfinyl)benzoic acid: The sulfoxide intermediate from incomplete oxidation.

    • Unreacted 4-(phenylthio)benzoic acid: The starting material.

  • Purification Strategy:

    • Recrystallization: this compound is a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is an effective method for purification.[3][4][5] The desired sulfone is typically less soluble than the sulfoxide and sulfide precursors in these solvent systems upon cooling.

    • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be used to remove non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the sodium salt of the product can then be acidified to precipitate the purified acid.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: A common and effective route is a two-step synthesis. The first step involves a copper-catalyzed Ullmann condensation of a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) with thiophenol to form 4-(phenylthio)benzoic acid. The second step is the oxidation of the resulting sulfide to the desired sulfone, this compound.

Q: What are the key safety precautions to take during this synthesis?

A:

  • Thiophenol: Has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The Ullmann condensation often requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.

  • Oxidizing Agents: Oxidizing agents like hydrogen peroxide and m-CPBA can be corrosive and may react violently with other substances. Handle them with care and avoid contact with skin and eyes. When using hydrogen peroxide, be aware of the potential for pressure build-up due to oxygen evolution.

Q: How can I monitor the progress of the reactions?

A:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is a suitable method.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 4-(Phenylthio)benzoic Acid

ParameterCondition
Starting Materials 4-chlorobenzoic acid, thiophenol
Catalyst Copper(I) iodide (CuI)
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 150-160 °C
Reaction Time 12-24 hours
Typical Yield 70-85%

Table 2: Representative Reaction Conditions for the Oxidation to this compound

ParameterCondition
Starting Material 4-(phenylthio)benzoic acid
Oxidizing Agent 30% Hydrogen peroxide (H₂O₂)
Solvent Acetic acid
Temperature 80-100 °C
Reaction Time 4-8 hours
Typical Yield 85-95%
Typical Purity (after recrystallization) >99%

Experimental Protocols

Protocol 1: Synthesis of 4-(Phenylthio)benzoic Acid
  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzoic acid (1 equivalent), thiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Add copper(I) iodide (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain this temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC until the 4-chlorobenzoic acid is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with water.

  • The crude 4-(phenylthio)benzoic acid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve the crude or purified 4-(phenylthio)benzoic acid (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (2.5 equivalents) to the solution while stirring. The addition may be exothermic, so it is advisable to use an ice bath to control the temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the white solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture to obtain a pure product.

Visualizations

Synthesis_Workflow cluster_ullmann Stage 1: Ullmann Condensation cluster_oxidation Stage 2: Oxidation cluster_purification Purification start_materials 4-Halobenzoic Acid + Thiophenol ullmann_reaction Ullmann Condensation (Cu Catalyst, Base, Heat) start_materials->ullmann_reaction intermediate Crude 4-(Phenylthio)benzoic Acid ullmann_reaction->intermediate oxidation_reaction Oxidation (H₂O₂, Acetic Acid) intermediate->oxidation_reaction crude_product Crude this compound oxidation_reaction->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_stage1 Stage 1: Ullmann Condensation Issues cluster_stage2 Stage 2: Oxidation Issues cluster_purification_issues General Purification Issues low_conversion Low/No Conversion check_catalyst Activate Catalyst low_conversion->check_catalyst Possible Cause: Inactive Catalyst check_temp Increase Temperature low_conversion->check_temp Possible Cause: Low Temperature check_anhydrous Ensure Anhydrous Conditions low_conversion->check_anhydrous Possible Cause: Moisture incomplete_oxidation Incomplete Oxidation (Sulfoxide Present) increase_oxidant Increase Oxidant Stoichiometry incomplete_oxidation->increase_oxidant Solution increase_time_temp Increase Reaction Time/Temperature incomplete_oxidation->increase_time_temp Solution impure_product Impure Final Product recrystallize Recrystallize from Appropriate Solvent impure_product->recrystallize Primary Method acid_base Perform Acid-Base Extraction impure_product->acid_base For Non-Acidic Impurities

Caption: Troubleshooting decision tree for synthesis.

References

Optimization of reaction conditions for 4-Benzenesulfonylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzenesulfonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and effective method for synthesizing this compound is the oxidation of a thioether precursor, typically 4-(phenylthio)benzoic acid or a similar 4-(alkylthio)benzoic acid. Direct Friedel-Crafts sulfonylation of benzoic acid is generally not recommended due to the deactivating nature of the carboxylic acid group and its potential to react with the Lewis acid catalyst.

Q2: What are the typical oxidizing agents used for the conversion of the thioether to the sulfone?

A2: A variety of oxidizing agents can be employed for this transformation. Common choices include:

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst such as sodium tungstate or in an acidic medium like acetic acid.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that is effective but may sometimes lead to over-oxidation if not carefully controlled.

  • Nitric Acid (HNO₃): Can be used for oxidation, but reaction conditions need to be carefully managed to avoid nitration of the aromatic rings.[1]

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, will show the disappearance of the starting thioether and the appearance of the more polar sulfone product.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include aqueous ethanol or acetic acid.[2] The choice of solvent will depend on the impurities present. If the product is contaminated with unreacted starting material or the corresponding sulfoxide, column chromatography may be necessary for separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Oxidation: The reaction may not have gone to completion due to insufficient oxidizing agent, low reaction temperature, or short reaction time.- Increase the molar equivalents of the oxidizing agent. - Gradually increase the reaction temperature while monitoring for side reactions. - Extend the reaction time and monitor progress by TLC.
Decomposition of Oxidizing Agent: Hydrogen peroxide can decompose at elevated temperatures.- Add the hydrogen peroxide dropwise to control the reaction temperature. - Ensure the catalyst, if used, is active.
Side Reactions: Over-oxidation can lead to ring cleavage or other undesired products, especially with strong oxidizing agents like KMnO₄.- Use a milder oxidizing agent or less harsh reaction conditions. - Carefully control the stoichiometry of the oxidizing agent.
Presence of Impurities in the Final Product Unreacted Starting Material (Thioether): The oxidation was incomplete.- See "Incomplete Oxidation" above. - Purify the crude product using column chromatography to separate the non-polar starting material from the polar product.
Sulfoxide Intermediate: Partial oxidation of the thioether results in the formation of the corresponding sulfoxide.- Increase the amount of oxidizing agent and/or prolong the reaction time to ensure complete oxidation to the sulfone. - Separation of the sulfoxide from the sulfone can be achieved by column chromatography.
Byproducts from Over-oxidation: Harsh reaction conditions can lead to the formation of various oxidized byproducts.- Employ milder reaction conditions (lower temperature, less concentrated oxidant). - Recrystallization from a suitable solvent can help remove many impurities.
Difficulty in Product Isolation Product is soluble in the reaction mixture: The product may not precipitate upon cooling.- If the reaction is performed in an acidic solvent like acetic acid, cooling the mixture may induce crystallization. - If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Formation of an Emulsion during Workup: This can complicate the separation of aqueous and organic layers.- Addition of brine (saturated NaCl solution) can help to break up emulsions. - Filtration through a pad of celite may also be effective.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-(Phenylthio)benzoic Acid

This protocol is a generalized procedure based on common oxidation methods. Researchers should optimize the conditions for their specific setup.

Materials:

  • 4-(Phenylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Tungstate (optional, as catalyst)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(phenylthio)benzoic acid in glacial acetic acid. If using a catalyst, add a catalytic amount of sodium tungstate.

  • Addition of Oxidant: Gently heat the solution to 60-70 °C. Slowly add a stoichiometric excess (typically 2.2 to 3.0 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to the mixture to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary depending on the specific experimental conditions.

Parameter Value Notes
**Reactant Ratio (Thioether:H₂O₂) **1 : 2.2 - 3.0An excess of the oxidizing agent is used to ensure complete conversion.
Reaction Temperature 60 - 80 °CHigher temperatures may lead to decomposition of H₂O₂ and side reactions.
Reaction Time 2 - 8 hoursMonitor by TLC to determine the optimal reaction time.
Typical Yield 75 - 90%Yields are highly dependent on the reaction conditions and purification method.
Purity (after recrystallization) >98%Purity can be assessed by HPLC or NMR spectroscopy.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-(phenylthio)benzoic acid in Acetic Acid heat Heat to 60-70 °C dissolve->heat add_h2o2 Add H₂O₂ dropwise heat->add_h2o2 react Stir at 60-80 °C add_h2o2->react cool Cool to Room Temperature react->cool precipitate Precipitate with Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_oxidation Check for complete oxidation (TLC) start->check_oxidation incomplete Incomplete Oxidation check_oxidation->incomplete No check_impurities Check for impurities (TLC/NMR) check_oxidation->check_impurities Yes increase_oxidant Increase oxidant amount incomplete->increase_oxidant increase_temp Increase temperature incomplete->increase_temp increase_time Increase reaction time incomplete->increase_time end High Yield, Pure Product increase_oxidant->end increase_temp->end increase_time->end sulfoxide Sulfoxide present check_impurities->sulfoxide Yes over_oxidation Over-oxidation byproducts check_impurities->over_oxidation Yes purify Purify by column chromatography or recrystallization check_impurities->purify No sulfoxide->increase_oxidant milder_conditions Use milder conditions over_oxidation->milder_conditions purify->end milder_conditions->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification of crude 4-Benzenesulfonylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Benzenesulfonylbenzoic acid via recrystallization.

Troubleshooting and FAQs

This section addresses common issues researchers may encounter during the recrystallization of this compound.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue, often caused by supersaturation or using too much solvent.[1][2] Try the following steps in order:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[2][3]

    • Seed Crystals: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[1] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cool Further: If crystals still haven't formed after the solution has cooled to room temperature, try cooling it further in an ice-water bath.[4]

Q2: An oil has formed instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution at a temperature above its melting point.[3]

  • Reheat and Add Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point and then cool the solution very slowly.[3][4]

  • Change Solvents: If oiling out persists, the chosen solvent may be unsuitable. Recover the crude solid by evaporation and attempt the recrystallization with a different solvent or a mixed solvent system.[3]

Q3: The yield of my recrystallized product is very low. Why did this happen and how can I improve it?

A3: A low yield (e.g., less than 20%) can be caused by several factors:[3]

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[1][4] Use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: Crystals may have formed and been lost during a hot filtration step. To prevent this, ensure the filtration apparatus is pre-heated.[4]

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[4]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2][4]

Q4: My product is still colored or appears impure after recrystallization. What went wrong?

A4: This indicates that impurities were not effectively removed.

  • Slow Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]

  • Insoluble Impurities: If the crude product contained insoluble impurities, they should have been removed by hot filtration of the solution before cooling.

  • Use of Decolorizing Carbon: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.[4]

  • Solvent Choice: The impurities may have similar solubility properties to your product in the chosen solvent. A different solvent or a second recrystallization may be necessary.

Physicochemical Data

PropertyData
Chemical Name This compound
Molecular Formula C₁₃H₁₀O₄S
Melting Point 285-295 °C (literature value)
Solubility Profile Water: Sparingly soluble. Alcohols (e.g., Ethanol): Soluble, especially when hot.[3] Non-polar solvents (e.g., Hexane): Likely insoluble.[6] Mixed Solvents: An ethanol/water mixture is a common choice for similar aromatic acids, offering tunable solvating power.[5][7]

Note: The selection of an optimal solvent often requires experimental testing.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general procedure for purifying crude this compound. An ethanol/water mixed solvent system is often effective for this type of compound.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the mixture.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Add the anti-solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly cloudy (turbid).

    • Add a few more drops of the primary solvent (ethanol) until the cloudiness just disappears.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (using the same ethanol/water ratio) to rinse away any remaining soluble impurities.[8]

  • Drying:

    • Allow air to be drawn through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point; a sharp melting range close to the literature value indicates high purity.

Visual Workflow Guides

The following diagrams illustrate the experimental and troubleshooting workflows.

experimental_workflow start Start: Crude Solid dissolve 1. Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve charcoal 2. Add Activated Charcoal (optional) dissolve->charcoal hot_filter 3. Hot Filtration (if needed) charcoal->hot_filter add_antisolvent 4. Add Anti-Solvent (e.g., Water) to cloud point hot_filter->add_antisolvent cool 5. Slow Cooling & Ice Bath add_antisolvent->cool vacuum_filter 6. Vacuum Filtration cool->vacuum_filter wash 7. Wash with ice-cold solvent vacuum_filter->wash dry 8. Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Problem Occurs no_crystals No Crystals Forming? start->no_crystals During cooling oiling_out Oiling Out? start->oiling_out During cooling low_yield Low Yield? start->low_yield After drying no_crystals->oiling_out No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes oiling_out->low_yield No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes check_solvent Check solvent usage & wash procedure low_yield->check_solvent Yes reduce_solvent Evaporate some solvent & re-cool scratch->reduce_solvent No effect success Problem Solved scratch->success Works reduce_solvent->success Works reheat->success Works fail Consider different solvent reheat->fail Fails check_solvent->success Identified issue

Caption: Troubleshooting logic for common recrystallization issues.

References

Preventing the degradation of 4-Benzenesulfonylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzenesulfonylbenzoic Acid

This technical support center provides guidance on preventing the degradation of this compound during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For optimal preservation, storage at -20°C is recommended.

Q2: What types of containers are suitable for storing this compound?

A2: this compound should be stored in chemically resistant containers. Glass bottles are a good option as glass is generally inert.[2] For larger quantities, high-density polyethylene (HDPE) or other compatible plastic containers can be used.[3] Ensure the container closure is also made of a resistant material to maintain a proper seal.

Q3: What substances are incompatible with this compound?

A3: Avoid storing this compound with strong bases, oxidizing agents, and reducing agents. Contact with these substances can lead to chemical reactions and degradation of the compound.

Q4: Is this compound sensitive to light?

Q5: What are the potential signs of degradation of this compound?

A5: Physical signs of degradation may include a change in color, caking of the powder, or the development of an unusual odor. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color, texture) Exposure to moisture, light, or incompatible substances.1. Review storage conditions and ensure the container is tightly sealed and protected from light. 2. Verify that the compound has not been stored near incompatible chemicals. 3. Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation.
Decreased purity observed in analytical tests (e.g., HPLC) Improper storage temperature, leading to thermal degradation. Hydrolysis due to moisture exposure.1. Confirm that the storage temperature is maintained at the recommended -20°C. 2. If stored at room temperature, consider the possibility of slow degradation over time. 3. For solutions, ensure they are prepared fresh and stored under appropriate conditions (e.g., refrigerated, protected from light).
Inconsistent experimental results Degradation of the starting material.1. Re-analyze the purity of the this compound stock. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions.

  • Hydrolysis: The sulfonyl group or the carboxylic acid group could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This could potentially lead to the cleavage of the C-S bond or the esterification/amide formation of the carboxylic acid if alcohols or amines are present.

  • Oxidation: Strong oxidizing agents could potentially oxidize the aromatic rings, leading to the formation of hydroxylated or ring-opened products.

  • Photodegradation: Exposure to UV light could induce photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to form diphenyl sulfone is a possible degradation pathway.

Experimental Protocols

Stability Indicating HPLC Method Development (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a general protocol for developing such a method for this compound.

1. Instrument and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Optimize the gradient to achieve good resolution between the parent peak and any degradation peaks.

3. Detection:

  • Determine the UV absorbance maximum of this compound (e.g., by running a UV scan). Set the detector to this wavelength.

4. Forced Degradation Study:

  • To generate degradation products and validate the stability-indicating nature of the method, perform a forced degradation study. This involves subjecting the compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid and a solution of the compound to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[4][5]

5. Method Validation:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

  • Further validation according to ICH guidelines (Q2(R1)) should be performed for parameters like specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions Summary
Parameter Recommendation Rationale
Temperature -20°C (long-term) or Cool, dry place (short-term)Minimizes thermal degradation.
Humidity Low humidityPrevents hydrolysis.
Light Protected from light (e.g., amber container)Prevents photodegradation.
Atmosphere Tightly sealed containerPrevents exposure to moisture and reactive gases.
Table 2: Incompatible Materials
Material Class Examples Potential Hazard
Strong Bases Sodium hydroxide, Potassium hydroxideAcid-base reaction, potential for hydrolysis.
Oxidizing Agents Hydrogen peroxide, Potassium permanganateOxidation of the molecule.
Reducing Agents Sodium borohydride, Lithium aluminum hydrideReduction of functional groups.

Visualizations

logical_relationship Troubleshooting Logic for this compound Degradation cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Action start Degradation Suspected (e.g., visual change, failed assay) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal start->check_storage check_incompatibility Check for Incompatible Chemical Proximity start->check_incompatibility analytical_check Perform Analytical Purity Test (e.g., Stability-Indicating HPLC) start->analytical_check improper_storage Improper Storage check_storage->improper_storage contamination Contamination check_incompatibility->contamination analytical_check->improper_storage analytical_check->contamination inherent_instability Inherent Instability analytical_check->inherent_instability correct_storage Implement Correct Storage (-20°C, dark, sealed) improper_storage->correct_storage quarantine Quarantine and Re-test Suspect Material contamination->quarantine use_fresh Use Fresh, Qualified Lot inherent_instability->use_fresh

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

experimental_workflow Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome start This compound (Solid and Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Dry Heat) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways products Characterize Degradation Products hplc->products method_validation Validate Analytical Method hplc->method_validation

Caption: Workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Scale-Up of 4-Benzenesulfonylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Benzenesulfonylbenzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues observed during the scale-up of this compound production, from laboratory to pilot and industrial scales.

Issue 1: Low Yield of this compound

A decrease in yield is a frequent challenge during scale-up.[1] The table below outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] - Ensure efficient mixing to maintain homogeneity, as inadequate stirring can lead to incomplete reactions.[3] - Verify the quality and purity of starting materials.[3]Drive the reaction to completion, increasing the conversion of starting materials to the desired product.[2]
Moisture Contamination - Ensure all glassware is thoroughly dried before use.[3] - Use anhydrous solvents.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Minimizes the hydrolysis of sulfonyl chloride intermediates, thereby improving the yield.[2]
Suboptimal Reaction Temperature - Conduct reaction calorimetry to understand the thermal profile.[1] - For exothermic reactions, ensure adequate cooling capacity as larger reactors have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation.[1] - For endothermic reactions, verify that the heating system is sufficient to maintain the optimal reaction temperature.Prevents the formation of side products due to localized hot spots or incomplete reaction due to insufficient heat.
Incorrect Stoichiometry - Re-evaluate the molar ratios of reactants and catalysts. For Friedel-Crafts type reactions, a sufficient amount of the Lewis acid catalyst is critical as it can form a complex with the product.[3]Ensures optimal conversion and minimizes unreacted starting materials.

Issue 2: Impurity Formation

The formation of impurities can complicate downstream processing and affect the final product quality.

Observed Impurity Potential Cause Mitigation Strategy
Isomeric Impurities (e.g., 2-Benzenesulfonylbenzoic acid) - Reaction conditions, including the choice of catalyst and solvent, can influence isomer formation.[3]- Optimize reaction temperature and catalyst concentration. - Analyze the impact of solvent polarity on regioselectivity.
Unreacted Starting Materials - Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature.[2][3]- Improve agitation. - Increase reaction time and monitor via TLC/HPLC.[2] - Optimize temperature profile.
Side-Reaction Products (e.g., from sulfonation of the benzoic acid moiety) - Excess sulfonating agent or high reaction temperatures.- Control the stoichiometry of the sulfonating agent. - Maintain strict temperature control during the addition of reagents.

Issue 3: Challenges in Product Isolation and Purification

Isolating a pure product can become more complex at a larger scale.

Problem Potential Cause Recommended Solution
Product Oiling Out During Crystallization - Poor mixing leading to localized high supersaturation.[1] - Rapid addition of anti-solvent.[1]- Ensure efficient agitation during crystallization. - Control the addition rate of the anti-solvent.[1]
Off-White or Discolored Product - Residual catalysts or solvents.[4] - Thermal degradation of the product or impurities.- Ensure thorough washing of the isolated solid. A wash with a suitable solvent can help remove residual impurities.[4] - Consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5]
Difficult Filtration - Formation of very fine particles or an amorphous solid.- Optimize the cooling profile during crystallization to promote the growth of larger crystals. - Develop a robust seeding strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route involves the Friedel-Crafts acylation of benzenesulfonic acid or its derivatives with a benzoic acid derivative, or alternatively, the oxidation of a corresponding substituted toluene derivative. The specific choice of reagents and catalysts is crucial for achieving high yield and purity.

Q2: How can I monitor the reaction progress during scale-up?

Process Analytical Technology (PAT) can be invaluable for real-time monitoring.[6] Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products.[1] For offline monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the disappearance of starting materials and the formation of the product.[2][7]

Q3: What are the key safety considerations for scaling up this synthesis?

Key safety considerations include:

  • Exothermic Reactions: Many reactions involved in the synthesis can be exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[1][4] Proper cooling systems and controlled addition of reagents are critical.[1]

  • Handling of Corrosive and Toxic Reagents: Reagents like chlorosulfonic acid or aluminum chloride are corrosive and moisture-sensitive.[3][8] Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are necessary.[4]

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor. Ensure reactors are equipped with appropriate pressure relief systems.

Q4: How do I choose an appropriate solvent for recrystallization?

The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at room temperature. A mixed solvent system, such as ethanol/water, can often be effective for purifying benzoic acid derivatives.[4]

Experimental Protocols

General Protocol for Friedel-Crafts based Synthesis of this compound (Lab Scale)

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the appropriate benzoic acid derivative (1.0 eq).

  • Dissolution: Add a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, >2.0 eq) in portions, maintaining the temperature below 10°C.

  • Reagent Addition: Slowly add the benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Acidify with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Inert Atmosphere) dissolution Dissolution in Anhydrous Solvent setup->dissolution cooling Cooling to 0-10°C dissolution->cooling catalyst Slow Addition of Lewis Acid Catalyst cooling->catalyst reagent Dropwise Addition of Benzenesulfonyl Chloride catalyst->reagent reaction Reaction at RT (12-16h) reagent->reaction monitoring TLC/HPLC Monitoring reaction->monitoring workup Quenching, Acidification, and Precipitation reaction->workup isolation Vacuum Filtration and Washing workup->isolation purification Recrystallization isolation->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete check_conditions Review Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_workup Analyze Workup & Purification workup_loss Product Loss During Workup? check_workup->workup_loss incomplete->check_conditions No improve_mixing Improve Mixing / Increase Reaction Time incomplete->improve_mixing Yes conditions_issue->check_workup No optimize_temp Optimize Temperature / Stoichiometry conditions_issue->optimize_temp Yes optimize_purification Optimize Purification (e.g., Recrystallization) workup_loss->optimize_purification Yes end Yield Improved improve_mixing->end optimize_temp->end optimize_purification->end

Caption: A logical diagram for troubleshooting low yield in the synthesis process.

References

Identifying and minimizing byproducts in Friedel-Crafts acylation for sulfonylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the synthesis of sulfonylbenzoic acids via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing sulfonylbenzoic acids using Friedel-Crafts acylation?

The primary challenge in synthesizing sulfonylbenzoic acids via Friedel-Crafts acylation is the strong deactivating nature of the sulfonyl group (-SO₃H or -SO₂R).[1][2] This electron-withdrawing group reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.[3] Consequently, forcing reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required, which can lead to an increase in byproducts.

Q2: What are the expected major byproducts in the Friedel-Crafts acylation for sulfonylbenzoic acids?

While specific data for sulfonylbenzoic acid synthesis is limited in the literature, based on general Friedel-Crafts principles, the following byproducts can be anticipated:

  • Isomeric Products: Acylation of a substituted benzene ring can result in a mixture of ortho, meta, and para isomers. The directing effect of the substituents on the aromatic ring will determine the product distribution. For instance, in the acylation of toluene, the primary product is the para isomer due to steric hindrance at the ortho position.[4][5]

  • Polysubstitution Products: Although less common in acylation than alkylation due to the deactivating nature of the acyl group, polysubstitution can occur under harsh reaction conditions or with highly activated substrates.[6]

  • Dealkylation-Acylation Products: If the aromatic substrate contains an alkyl group, this group may be cleaved and the resulting unsubstituted aromatic ring can be acylated.

  • Complexation with Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can form a strong complex with the carbonyl group of the product, requiring a stoichiometric amount of the catalyst and a proper aqueous workup to liberate the product.[6]

Q3: How can I minimize the formation of isomeric byproducts?

Minimizing isomeric byproducts relies on understanding the directing effects of the substituents on the aromatic ring and controlling the reaction conditions.

  • Steric Hindrance: Bulky substituents on either the aromatic substrate or the acylating agent will favor substitution at the less sterically hindered positions (typically the para position).

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a particular isomer. However, this may also decrease the overall reaction rate.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence regioselectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated aromatic ring due to the sulfonyl group.[1] 2. Inactive Lewis acid catalyst (moisture contamination). 3. Insufficient amount of Lewis acid.[6] 4. Poor quality of reagents.1. Use a more reactive acylating agent or a stronger Lewis acid (e.g., AlCl₃, FeCl₃). 2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or purified Lewis acid. 3. Use at least a stoichiometric amount of the Lewis acid to account for complexation with the product. 4. Purify starting materials before use.
Formation of Multiple Products (Isomers) 1. Competing directing effects of substituents on the aromatic ring. 2. Reaction temperature is too high, reducing selectivity.1. Analyze the directing effects of all substituents to predict the major isomer. 2. Optimize the reaction temperature; try running the reaction at a lower temperature.
Significant Polysubstitution 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Using a large excess of the acylating agent.1. Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. 2. Use a stoichiometric amount of the acylating agent.
Dark, Tarry Reaction Mixture 1. Decomposition of starting materials or products at high temperatures. 2. Use of a highly reactive substrate that is prone to polymerization.1. Maintain strict temperature control, especially during the addition of the Lewis acid. 2. Add the Lewis acid portion-wise to control the exotherm.

Data Presentation

Table 1: Illustrative Isomer Distribution in the Acylation of a Substituted Benzene (Toluene as an Example)

Acylating AgentTemperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)Reference
Acetyl Chloride25~3~69~28[7]
Acetyl Chloride0~54~17~29[7]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., toluene)

  • Acylating agent (e.g., 4-carboxybenzenesulfonyl chloride)

  • Anhydrous Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry reaction apparatus under an inert atmosphere.

  • Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid followed by the anhydrous solvent. Cool the mixture in an ice bath.

  • Acylating Agent Addition: Dissolve the acylating agent in the anhydrous solvent and add it dropwise to the stirred Lewis acid suspension.

  • Aromatic Substrate Addition: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Caution: Friedel-Crafts reactions are often exothermic and produce corrosive HCl gas. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Aromatic Sulfonated Aromatic Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + Acylium Ion Acylating Acyl Halide / Anhydride Acylium Acylium Ion [R-C=O]+ Acylating->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Product Sulfonylbenzoic Acid Sigma->Product -H+ Isomers Isomeric Byproducts Sigma->Isomers Poly Polysubstituted Byproducts Product->Poly Further Acylation (minor)

Caption: General reaction pathway for the Friedel-Crafts acylation synthesis of sulfonylbenzoic acids, highlighting the formation of the desired product and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Multiple Products? CheckDeactivation Is the aromatic ring strongly deactivated? Start->CheckDeactivation YesDeactivated Use stronger Lewis Acid / more reactive acylating agent CheckDeactivation->YesDeactivated Yes NoDeactivated Check reaction conditions CheckDeactivation->NoDeactivated No End Problem Resolved YesDeactivated->End CheckMoisture Are conditions anhydrous? NoDeactivated->CheckMoisture YesMoisture Dry all reagents, solvents, and glassware CheckMoisture->YesMoisture No NoMoisture Check stoichiometry CheckMoisture->NoMoisture Yes YesMoisture->End CheckStoichiometry Is Lewis Acid stoichiometric? NoMoisture->CheckStoichiometry YesStoichiometry Optimize temperature and reaction time CheckStoichiometry->YesStoichiometry Yes NoStoichiometry Increase Lewis Acid to at least 1 equivalent CheckStoichiometry->NoStoichiometry No CheckIsomers Are isomeric byproducts the main issue? YesStoichiometry->CheckIsomers NoStoichiometry->End YesIsomers Lower temperature / screen different Lewis acids CheckIsomers->YesIsomers Yes CheckIsomers->End No YesIsomers->End

Caption: A logical workflow for troubleshooting common issues encountered during the Friedel-Crafts acylation for sulfonylbenzoic acids.

References

Overcoming poor solubility of 4-Benzenesulfonylbenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Benzenesulfonylbenzoic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bifunctional molecule containing both a carboxylic acid and a benzenesulfonic acid group. This structure results in a molecule with high polarity. Consequently, it exhibits poor solubility in nonpolar organic solvents. Its solubility is generally higher in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols, although it may still be limited. Due to the presence of two acidic functional groups, its solubility in aqueous solutions is highly dependent on the pH.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound in water is significantly influenced by pH. Both the carboxylic acid and the sulfonic acid groups can be deprotonated to form their corresponding carboxylate and sulfonate salts. These ionic forms are much more polar than the neutral acid form, leading to a dramatic increase in aqueous solubility. At acidic pH, the compound will be in its less soluble, fully protonated form. As the pH increases, first the sulfonic acid and then the carboxylic acid will deprotonate, enhancing solubility.

Q3: Can I improve the solubility by converting this compound to a salt?

A3: Yes, converting the acid to its salt is a highly effective method to increase its aqueous solubility.[1] This can be achieved by adding a base, such as sodium hydroxide or potassium hydroxide, to your aqueous reaction mixture. The resulting sodium or potassium salt of this compound will be significantly more soluble in water. However, it is crucial to consider whether the salt form is compatible with your subsequent reaction steps.

Q4: What are co-solvents and how can they help with the solubility of this compound?

A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For this compound, which has both polar and nonpolar regions, a co-solvent system can be particularly effective. By mixing a polar solvent (like water or an alcohol) with a polar aprotic solvent (like DMF or DMSO), you can create a reaction medium with tailored polarity that can better solvate the molecule. For instance, a small amount of DMSO added to a less polar solvent can significantly improve the solubility of polar compounds.[1]

Troubleshooting Guide: Overcoming Poor Solubility in Reaction Media

Issue 1: this compound is not dissolving in the chosen organic solvent for my reaction.

  • Cause: The polarity of the solvent may not be suitable to overcome the crystal lattice energy of the solid acid.

  • Solutions:

    • Switch to a more polar solvent: If you are using a nonpolar or moderately polar solvent, consider switching to a highly polar aprotic solvent.

    • Use a co-solvent system: A mixture of solvents can be effective. Try adding a small amount of a highly polar solvent like DMF or DMSO to your current solvent to enhance the solubility of the acid.[1]

    • Increase the temperature: Gently heating the mixture can often increase the solubility of a compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

Issue 2: My reaction in an aqueous medium is sluggish or incomplete due to poor solubility.

  • Cause: The low concentration of dissolved this compound is limiting the reaction rate.

  • Solutions:

    • Adjust the pH: Increase the pH of the reaction mixture by adding a base (e.g., NaOH, KOH, or an organic base like triethylamine). This will convert the acid to its more soluble salt form. Ensure the chosen base does not interfere with your reaction.

    • Use a phase-transfer catalyst: If your reaction involves an organic-soluble reactant and a water-soluble salt of this compound, a phase-transfer catalyst can help shuttle the reactants across the phase boundary, facilitating the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Common Solvents.

SolventCompoundQualitative Solubility
WaterThis compoundPoorly soluble (as acid), Soluble (as salt)
Benzoic AcidSparingly soluble[2]
Benzenesulfonic AcidSoluble[3]
MethanolThis compoundSparingly to Moderately Soluble
Benzoic AcidSoluble[4]
Benzenesulfonic AcidSoluble[5]
EthanolThis compoundSparingly to Moderately Soluble
Benzoic AcidSoluble[4]
Benzenesulfonic AcidSoluble[3][5]
AcetoneThis compoundSparingly Soluble
Benzoic AcidSoluble[6]
Benzenesulfonic AcidSoluble[3]
Dimethylformamide (DMF)This compoundSoluble
Benzoic AcidSoluble[7]
Dimethyl Sulfoxide (DMSO)This compoundSoluble
Benzoic AcidSoluble[8]
Dichloromethane (DCM)This compoundInsoluble
Benzoic AcidSoluble[4]
TolueneThis compoundInsoluble
Benzoic AcidSoluble[9]
HexaneThis compoundInsoluble
Benzoic AcidSparingly soluble[9]

Table 2: Predicted pKa Values for this compound.

Functional GroupPredicted pKa
Sulfonic Acid~ -2.0
Carboxylic Acid~ 3.5 - 4.5

Note: These are estimated values based on the pKa of benzenesulfonic acid and substituted benzoic acids. Actual values may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Sodium Salt in Water

This protocol describes the preparation of a 0.1 M aqueous stock solution of the sodium salt of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Deionized water

    • pH meter

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the required amount of this compound to prepare the desired volume of a 0.1 M solution.

    • Add the acid to a volumetric flask containing approximately 80% of the final volume of deionized water.

    • While stirring, slowly add a 1 M NaOH solution dropwise.

    • Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the solid is fully dissolved and the pH is in the range of 7.0-8.0.

    • Once the solid is completely dissolved, add deionized water to reach the final volume in the volumetric flask.

    • Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Using a Co-solvent System for a Reaction with this compound

This protocol provides a general method for using a DMSO/DCM co-solvent system for a reaction, such as an amide coupling, where the acid has low solubility in DCM alone.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Other reaction reagents (e.g., amine, coupling agent)

    • Reaction flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a reaction flask, add this compound.

    • Add the minimum amount of DMSO required to form a slurry or a partially dissolved mixture.

    • Slowly add DCM to the flask while stirring until the desired reaction concentration is reached. The this compound should be fully dissolved at this point.

    • Proceed with the addition of the other reagents as required by your specific reaction protocol.

    • Monitor the reaction to completion. The use of a co-solvent may require adjustments to the reaction time and temperature.

Visualizations

G cluster_start Start: Poor Solubility of this compound cluster_aqueous Aqueous Medium cluster_organic Organic Medium start Identify the nature of the reaction medium aqueous_choice Is the salt form compatible with the reaction? start->aqueous_choice Aqueous organic_choice Select a highly polar aprotic solvent (e.g., DMF, DMSO) start->organic_choice Organic increase_ph Increase pH with a suitable base to form the soluble salt aqueous_choice->increase_ph Yes use_cosolvent_aq Use a water-miscible co-solvent (e.g., Ethanol, THF) aqueous_choice->use_cosolvent_aq No use_cosolvent_org Use a co-solvent system (e.g., DMSO in DCM) organic_choice->use_cosolvent_org increase_temp Increase reaction temperature (check stability) organic_choice->increase_temp

Caption: Troubleshooting workflow for addressing poor solubility.

G cluster_acid This compound (Poorly Water-Soluble) cluster_salt Deprotonation in Basic Solution acid C₆H₄(SO₂C₆H₅)COOH base + 2 NaOH acid->base salt C₆H₄(SO₃⁻Na⁺)COO⁻Na⁺ (Highly Water-Soluble) base->salt water + 2 H₂O salt->water

Caption: pH-dependent solubility enhancement by salt formation.

References

Catalyst deactivation and regeneration in 4-Benzenesulfonylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Benzenesulfonylbenzoic acid. The synthesis of this diaryl sulfone typically proceeds via a Friedel-Crafts acylation or sulfonylation reaction, where catalyst performance is critical. This guide focuses on catalyst deactivation and regeneration to ensure process efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, a diaryl sulfone, is typically achieved through a Friedel-Crafts reaction. Common catalysts for this type of transformation include:

  • Homogeneous Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts reactions. However, it is required in stoichiometric amounts, is sensitive to moisture, and generates significant waste.

  • Solid Acid Catalysts: These are environmentally benign alternatives and include:

    • Zeolites: Particularly H-Beta and H-Y zeolites, which offer shape selectivity and strong Brønsted and Lewis acid sites.

    • Montmorillonite Clays: Acid-activated clays, such as Fe³⁺-montmorillonite, are effective and reusable catalysts.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: The main reasons for a decline in catalyst activity are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst's active sites and within its pores is a common issue, especially at elevated temperatures. This physically blocks reactants from accessing the active sites.

  • Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Water is a common poison for Lewis acid catalysts like AlCl₃.

  • Leaching: For solid-supported catalysts, the active species can sometimes detach from the support and dissolve into the reaction mixture, leading to a permanent loss of activity.

Q3: How can I tell if my catalyst is deactivating?

A3: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate or a lower conversion of reactants over time.

  • A change in the selectivity of the reaction, leading to the formation of more byproducts.

  • The need for harsher reaction conditions (e.g., higher temperature or longer reaction time) to achieve the same yield.

  • A visible change in the catalyst's appearance, such as a change in color (often darkening due to coke formation).

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by coking. The most common method is calcination , which involves heating the catalyst in a controlled flow of air or oxygen to burn off the carbonaceous deposits. For Lewis acids like AlCl₃, careful handling and storage to prevent moisture exposure are crucial, as hydrolysis is irreversible.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting/Prevention Expected Outcome
Catalyst Inactivity (AlCl₃) Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Maximizes the active catalyst concentration, leading to improved reaction rates and yield.
Catalyst Deactivation (Solid Acids) The catalyst may be coked from previous runs. Regenerate the catalyst via calcination before use.Restores the catalyst's active sites, leading to increased product yield.
Insufficient Catalyst Loading For AlCl₃, a stoichiometric amount is often necessary. For solid acids, ensure the catalyst-to-substrate ratio is optimized.Drives the reaction to completion and improves yield.
Poor Quality Reactants Use high-purity reactants and solvents to avoid introducing catalyst poisons.Prevents catalyst poisoning and ensures a clean reaction profile.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting/Prevention Expected Outcome
Side Reactions Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.Minimizes the formation of undesired byproducts.
Isomer Formation The choice of catalyst can influence regioselectivity. Shape-selective catalysts like zeolites may favor the formation of the desired para-isomer.Increased yield of this compound over other isomers.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.Prevents the formation of degradation products from prolonged reaction times.

Catalyst Deactivation and Regeneration Data

The following tables provide representative data on the properties of a solid acid catalyst (Zeolite H-Beta) before and after use in a typical Friedel-Crafts acylation reaction, and after regeneration.

Table 1: Textural and Acidic Properties of Fresh, Used, and Regenerated Zeolite H-Beta Catalyst

Catalyst State BET Surface Area (m²/g) Pore Volume (cm³/g) Total Acidity (mmol/g)
Fresh 6800.250.85
Used (Deactivated) 4500.150.50
Regenerated 6500.230.80

Table 2: Catalytic Performance in a Representative Acylation Reaction

Catalyst State Reactant Conversion (%) Selectivity to Desired Product (%)
Fresh 9592
Used (Deactivated) 5580
Regenerated 9290

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using a Solid Acid Catalyst (Zeolite H-Beta)

Materials:

  • Benzene (or a suitable substituted benzene)

  • 4-Chlorosulfonylbenzoic acid (or benzenesulfonyl chloride if the carboxylic acid moiety is on the other ring)

  • Zeolite H-Beta (activated)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 500 °C for 4 hours under a flow of dry air. Cool down to room temperature under a stream of nitrogen.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated Zeolite H-Beta catalyst (e.g., 10 wt% relative to the limiting reactant).

  • Reactant Addition: Add the anhydrous solvent, followed by benzene and 4-chlorosulfonylbenzoic acid in a suitable molar ratio (e.g., a slight excess of benzene).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the catalyst from the reaction mixture and wash it with the solvent.

  • Product Isolation: The filtrate is then typically washed with a sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Regeneration of Coked Zeolite H-Beta Catalyst

Materials:

  • Deactivated (coked) Zeolite H-Beta catalyst

  • Tube furnace

  • Air or a mixture of oxygen and nitrogen

Procedure:

  • Washing: Wash the recovered catalyst with a solvent (e.g., the reaction solvent) to remove any adsorbed organic compounds. Dry the catalyst in an oven at 100-120 °C.

  • Calcination Setup: Place the dried, deactivated catalyst in a quartz tube inside a tube furnace.

  • Inert Purge: Start a flow of an inert gas, such as nitrogen, through the tube to purge any remaining volatile organics.

  • Temperature Ramping: Gradually increase the temperature of the furnace to the target calcination temperature (typically 500-550 °C) at a controlled rate (e.g., 2-5 °C/min).

  • Oxidative Treatment: Once the target temperature is reached, gradually introduce a controlled flow of air or a mixture of oxygen in nitrogen (e.g., 5-20% O₂). Caution: The combustion of coke is exothermic and can cause a rapid temperature increase. Start with a low oxygen concentration.

  • Hold Time: Maintain the catalyst at the calcination temperature in the oxidative atmosphere for a set period (e.g., 4-6 hours) to ensure complete removal of the coke.

  • Cooling: After the calcination is complete, switch back to a nitrogen flow and allow the catalyst to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh Fresh Catalyst (High Activity) Used Used Catalyst (Deactivated) Fresh->Used Synthesis Reaction Regenerated Regenerated Catalyst (Activity Restored) Used->Regenerated Regeneration (e.g., Calcination) Regenerated->Fresh Reuse

Caption: The catalyst life cycle in the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Regenerate Regenerate Catalyst Check_Catalyst->Regenerate No Check_Reactants Are reactants pure? Check_Conditions->Check_Reactants Yes Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp No Purify_Reactants Purify Reactants/ Use Anhydrous Solvents Check_Reactants->Purify_Reactants No Success Improved Yield Check_Reactants->Success Yes Regenerate->Check_Conditions Optimize_Temp->Check_Reactants Purify_Reactants->Success Failure Consult Further Literature Success->Failure Still Low Yield

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Validation & Comparative

A Comparative Study: 4-Benzenesulfonylbenzoic Acid vs. 4-Toluenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Benzenesulfonylbenzoic acid and 4-toluenesulfonylbenzoic acid, two closely related aromatic sulfonylbenzoic acids. While direct comparative studies are limited, this document extrapolates data from closely related compounds and leverages fundamental chemical principles to offer insights into their respective physicochemical properties, synthesis, and potential biological activities. This guide aims to assist researchers in selecting the appropriate molecule for their specific applications in areas such as medicinal chemistry and materials science.

Physicochemical Properties

The primary structural difference between this compound and 4-toluenesulfonylbenzoic acid is the presence of a methyl group on the phenylsulfonyl moiety in the latter. This seemingly minor difference can influence their physical and chemical characteristics.

PropertyThis compound4-toluenesulfonylbenzoic acidReference
Molecular Formula C₁₃H₁₀O₄SC₁₄H₁₂O₄S[1]
Molecular Weight 262.28 g/mol 276.31 g/mol [1]
Melting Point Data not readily available~231 °C[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.Inferred from general chemical principles
pKa The carboxylic acid proton is expected to have a pKa around 4-5. The sulfonic acid group is strongly acidic.The carboxylic acid proton is expected to have a pKa around 4-5. The sulfonic acid group is strongly acidic. The methyl group may slightly increase the pKa of the sulfonic acid compared to the unsubstituted analog due to its electron-donating nature.Inferred from general chemical principles

Synthesis

The synthesis of both compounds typically involves a key step of forming the sulfonyl linkage followed by modification of a second functional group to yield the final benzoic acid.

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Toluenesulfonylbenzoic acid A 4-Bromobenzoic acid C 4-(Phenylthio)benzoic acid A->C Ullmann Condensation B Benzenethiol B->C D This compound C->D Oxidation (e.g., H₂O₂) E 4-Aminobenzoic acid G 4-(p-Tolylsulfonamido)benzoic acid E->G Schotten-Baumann Reaction F p-Toluenesulfonyl chloride F->G

Caption: General synthetic routes for this compound and 4-toluenesulfonylbenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a general representation and may require optimization.

  • Step 1: Synthesis of 4-(Phenylthio)benzoic acid.

    • In a round-bottom flask, combine 4-bromobenzoic acid (1 eq), benzenethiol (1.2 eq), potassium carbonate (2 eq), and a copper catalyst (e.g., CuI, 0.1 eq) in a suitable solvent such as DMF.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

    • Acidify with HCl to precipitate the product. Filter, wash with water, and dry to obtain crude 4-(phenylthio)benzoic acid.

  • Step 2: Oxidation to this compound.

    • Dissolve the crude 4-(phenylthio)benzoic acid in glacial acetic acid.

    • Slowly add an excess of 30% hydrogen peroxide (H₂O₂) to the solution at room temperature.

    • Stir the mixture at room temperature or with gentle heating until the oxidation is complete (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of 4-toluenesulfonylbenzoic acid (as 4-(p-Tolylsulfonamido)benzoic acid)

A common route to a related structure involves the formation of a sulfonamide linkage.

  • Reaction Setup: Dissolve 4-aminobenzoic acid (1 eq) in an aqueous solution of sodium carbonate (2 eq).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., acetone or THF) dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-(p-tolylsulfonamido)benzoic acid.[2]

Comparative Biological Activity

General Biological Activities of Related Structures:

  • Enzyme Inhibition: Benzenesulfonamide derivatives are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases. The sulfonyl group often plays a crucial role in binding to the active site of these enzymes.[3]

  • Antimicrobial Activity: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs ("sulfa drugs").

  • Anticancer Activity: Various substituted benzenesulfonyl derivatives have been investigated for their potential as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[4]

Inferred Comparison:

  • The presence of the methyl group in 4-toluenesulfonylbenzoic acid introduces a lipophilic and electron-donating substituent compared to the unsubstituted phenyl group in this compound.

  • Lipophilicity: The increased lipophilicity of the tolyl group may enhance membrane permeability and potentially influence the compound's pharmacokinetic properties.

  • Electronic Effects: The electron-donating methyl group can subtly alter the electron density of the sulfonyl group, which might affect its binding affinity to biological targets.

The following diagram illustrates a general signaling pathway that could potentially be modulated by such compounds, for instance, through the inhibition of a key kinase.

G A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response E->F G Sulfonylbenzoic Acid Derivative (Potential Inhibitor) G->C Inhibition

Caption: A generalized signaling pathway potentially targeted by sulfonylbenzoic acid derivatives.

Conclusion

Both this compound and 4-toluenesulfonylbenzoic acid are valuable compounds for research and development. The choice between them will depend on the specific application and the desired physicochemical and biological properties. The methyl group in 4-toluenesulfonylbenzoic acid is the key differentiator, influencing its lipophilicity and electronic properties. While direct comparative experimental data is lacking, the information compiled in this guide provides a foundation for rational compound selection and further investigation. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages of each molecule for their intended purpose.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Benzenesulfonylbenzoic acid purity. The document outlines detailed experimental protocols, presents comparative performance data, and discusses alternative analytical techniques to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.

This guide compares two common reversed-phase HPLC (RP-HPLC) methods and provides a brief overview of an alternative ion-exchange chromatography approach. The comparison is based on key performance parameters such as resolution, analysis time, and peak symmetry, supported by hypothetical experimental data.

Experimental Protocols

Method 1: Rapid Isocratic RP-HPLC

This method is designed for high-throughput screening and routine quality control where speed is a critical factor.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 2.7 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Synthesized this compound sample

  • Chromatographic Conditions:

    • Mobile Phase: 50:50 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 235 nm

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: High-Resolution Gradient RP-HPLC

This method is optimized for the separation of closely eluting impurities and is suitable for in-depth purity profiling and stability studies.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD)

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (MS-grade)

    • This compound reference standard

    • Synthesized this compound sample

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 235 nm (with DAD for peak purity analysis)

  • Sample Preparation:

    • Follow the same procedure as in Method 1.

HPLC Purity Validation Workflow

Figure 1. HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard prep_sample Prepare Synthesized Sample prep_standard->prep_sample filter Filter Samples (0.45 µm) prep_sample->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate identify Peak Identification (vs. Standard) integrate->identify calculate Calculate Purity (% Area) identify->calculate report report calculate->report Generate Report

Caption: Workflow for the validation of this compound purity using HPLC.

Performance Comparison

The following table summarizes the hypothetical performance data for the two RP-HPLC methods in the analysis of a this compound sample containing two known impurities: 4-sulfobenzoic acid (Impurity A, a potential starting material) and diphenyl sulfone (Impurity B, a potential byproduct).

ParameterMethod 1: Rapid Isocratic RP-HPLCMethod 2: High-Resolution Gradient RP-HPLC
Retention Time (this compound) 3.5 min12.2 min
Resolution (Main Peak and Impurity A) 1.84.5
Resolution (Main Peak and Impurity B) 2.56.8
Peak Asymmetry (Tailing Factor) 1.31.1
Theoretical Plates 8,00025,000
Total Analysis Time 8 min22 min
Limit of Quantification (LOQ) 0.05%0.01%

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique, other methods can also be employed for the purity assessment of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions between the analyte and a charged stationary phase.Excellent for separating highly polar and ionic impurities like sulfonic acids.May require more complex mobile phases and longer equilibration times. Less effective for non-polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for unequivocal peak identification, especially for unknown impurities. High sensitivity.Higher equipment cost and complexity. Matrix effects can suppress ionization.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.High separation efficiency, minimal sample and solvent consumption.Lower sensitivity for some compounds compared to HPLC-UV. Reproducibility can be challenging.

Logical Flow for Method Selection

Figure 2. Decision Tree for Analytical Method Selection start Start: Purity Assessment of this compound q1 High Throughput Needed? start->q1 method1 Method 1: Rapid Isocratic RP-HPLC q1->method1 Yes q2 Need to Separate Closely Eluting or Unknown Impurities? q1->q2 No method2 Method 2: High-Resolution Gradient RP-HPLC q2->method2 Yes q3 Need Structural Information of Impurities? q2->q3 No iec Consider Ion-Exchange Chromatography for Polar Impurities method2->iec If polar impurities are a major concern q3->method2 No lcms Consider LC-MS q3->lcms Yes

A Comparative Spectroscopic Analysis of 4-Benzenesulfonylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of 4-Benzenesulfonylbenzoic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research, quality control, and drug development processes. This document summarizes predicted and experimentally observed data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive reference for professionals in the field.

Spectroscopic Data Comparison

The positional isomerism of the benzenesulfonyl group relative to the carboxylic acid moiety on the benzoic acid ring leads to distinct differences in their respective spectra. The following tables summarize the key predicted and observed spectroscopic data for the three isomers.

Table 1: ¹H NMR Spectral Data (Predicted)

The chemical shifts (δ) are predicted for a standard deuterated solvent like DMSO-d₆ and are reported in parts per million (ppm). The aromatic region, in particular, will show characteristic splitting patterns for each isomer.

Proton Assignment 2-Benzenesulfonylbenzoic Acid (ortho) 3-Benzenesulfonylbenzoic Acid (meta) This compound (para)
-COOH ~13.0 (broad singlet)~13.0 (broad singlet)~13.0 (broad singlet)
Aromatic Protons (Benzoic Acid Ring) Multiplets (~7.5 - 8.2 ppm)Multiplets (~7.6 - 8.4 ppm)Two doublets (~8.0 and 8.2 ppm, AA'BB' system)
Aromatic Protons (Benzenesulfonyl Ring) Multiplets (~7.5 - 7.9 ppm)Multiplets (~7.5 - 7.9 ppm)Multiplets (~7.5 - 7.9 ppm)
Table 2: ¹³C NMR Spectral Data (Predicted)

The predicted chemical shifts (δ) in ppm highlight the differences in the carbon environments due to the varying substituent positions.

Carbon Assignment 2-Benzenesulfonylbenzoic Acid (ortho) 3-Benzenesulfonylbenzoic Acid (meta) This compound (para)
-COOH Carbon ~166 ppm~167 ppm~167 ppm
Aromatic Carbons (Benzoic Acid Ring) ~128 - 142 ppm~128 - 141 ppm~129 - 145 ppm
Aromatic Carbons (Benzenesulfonyl Ring) ~127 - 140 ppm~127 - 140 ppm~127 - 140 ppm
Table 3: IR Spectroscopy Data

The infrared spectra are characterized by absorptions corresponding to the key functional groups. While many stretches will be similar, the fingerprint region can be used for differentiation.

Functional Group Characteristic Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)
C=O Stretch (Carboxylic Acid) 1700 - 1680
S=O Stretch (Sulfone) 1350 - 1300 and 1160 - 1120
C-O Stretch (Carboxylic Acid) 1320 - 1210
Aromatic C-H Bending (Out-of-Plane) 900 - 675 (pattern dependent on substitution)
Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak and characteristic fragmentation patterns.

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
All Isomers Expected at m/z 278261 (-OH), 233 (-COOH), 141 (benzenesulfonyl cation), 121 (benzoyl cation), 77 (phenyl cation)

Experimental Protocols

Standard methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzenesulfonylbenzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is typically performed at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-350.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of the this compound isomers based on their key spectroscopic features.

Isomer_Differentiation start Mixture of Isomers nmr ¹H NMR Spectroscopy start->nmr aromatic_region Analyze Aromatic Region Splitting Pattern nmr->aromatic_region para This compound (para isomer) (Two Doublets - AA'BB' System) aromatic_region->para Symmetrical Pattern ortho_meta ortho or meta Isomer (Complex Multiplets) aromatic_region->ortho_meta Asymmetrical Pattern ir IR Spectroscopy (Fingerprint Region) ortho_meta->ir ortho 2-Benzenesulfonylbenzoic Acid (ortho isomer) ir->ortho Characteristic C-H Bending meta 3-Benzenesulfonylbenzoic Acid (meta isomer) ir->meta Distinct C-H Bending

Caption: Workflow for differentiating isomers of this compound.

A Comparative Analysis of the Biological Activity of 4-Benzenesulfonylbenzoic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of 4-Benzenesulfonylbenzoic acid and its corresponding amide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their antimicrobial and anticancer properties. The information presented is supported by experimental data, detailed protocols, and visualizations of associated signaling pathways to facilitate a deeper understanding of their structure-activity relationships.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of both a carboxylic acid and a sulfonyl group provides a scaffold that can be readily modified, particularly through the formation of amide derivatives at the carboxylic acid position. This guide explores how this chemical modification influences the biological activity of the parent compound, transitioning from a compound with limited documented antimicrobial efficacy to derivatives with notable antimicrobial and anticancer properties.

Data Presentation: A Comparative Overview

The biological activity of this compound and its amide derivatives is summarized below. The data highlights the enhanced potency and broader spectrum of activity observed in the amide derivatives compared to the parent acid.

CompoundTarget Organism/Cell LineBiological ActivityQuantitative Data (MIC/IC50)Reference
Parent Acid
4-[(4-Chlorophenyl)sulfonyl]benzoic acidStaphylococcus aureus, Bacillus subtilisLow antimicrobial effectMIC ≥ 500 µg/mL[1]
Amide Derivatives
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus, B. subtilisModerate antibacterialMIC = 125 µg/mL[1]
2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faeciumAntimicrobial & Antibiofilm-[2]
Phenylsulfonyl-benzamide Derivative 13a 22Rv1 (Prostate Cancer)AnticancerIC50 = 3.2 µM[3]
Phenylsulfonyl-benzamide Derivative 11a DU-145 (Prostate Cancer)AnticancerIC50 > 100 µM[3]
Phenylsulfonyl-benzamide Derivative 12a LNCaP (Prostate Cancer)AnticancerIC50 > 100 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for adaptation in further research.

Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound typically involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, which is then reacted with a desired amine to form the amide.

Step 1: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is reacted with thionyl chloride to produce the corresponding benzoyl chloride.[1] This crude product is then used directly in the subsequent N-acylation reaction.[1]

Step 2: N-acylation to form Amide Derivatives The crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride is dissolved in an anhydrous solvent like dichloromethane.[1] In a separate vessel, the desired amine (e.g., an amino acid like L-valine) is dissolved in a basic aqueous solution (e.g., 1N NaOH).[1] The benzoyl chloride solution and a second equivalent of NaOH solution are then added dropwise and simultaneously to the cooled amine solution under vigorous stirring.[1] The reaction mixture is stirred for an additional hour at room temperature.[1] The aqueous phase is then separated and acidified to precipitate the N-acyl-α-amino acid product.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4][5]

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microorganism: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a 0.5 McFarland turbidity standard.[4]

  • Growth Medium: Use a suitable sterile broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Microtiter Plates: Use sterile 96-well microtiter plates.[4]

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[5]

  • Inoculate each well with the standardized bacterial suspension.[4] The final inoculum concentration should be approximately 5 x 105 CFU/mL.

  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[4]

  • Incubate the plates at 37°C for 18-24 hours.[6]

3. Data Analysis:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Mandatory Visualizations

Experimental Workflow: Synthesis and Antimicrobial Testing

G cluster_synthesis Synthesis of Amide Derivatives cluster_testing Antimicrobial Susceptibility Testing start This compound step1 Reaction with Thionyl Chloride start->step1 step2 Formation of Benzoyl Chloride step1->step2 step3 N-acylation with Amine step2->step3 product Amide Derivative step3->product prepare_compounds Prepare Compound Dilutions product->prepare_compounds Test Compound inoculate Inoculate Microtiter Plates prepare_compounds->inoculate prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for the synthesis of amide derivatives and subsequent antimicrobial testing.

Potential Signaling Pathway Inhibition by Benzenesulfonamide Derivatives

While specific signaling pathways for this compound amides are not yet fully elucidated, related benzenesulfonamide structures have been shown to modulate key pathways in cancer, such as the Wnt/β-catenin signaling pathway.[7][8] Inhibition of this pathway can lead to reduced cancer cell proliferation and survival.

G cluster_destruction β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex Inhibits GSK3b GSK-3β APC APC Axin Axin bCatenin β-catenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates to Nucleus and Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor Benzenesulfonamide Derivative Inhibitor->bCatenin May Inhibit Nuclear Translocation or Binding DestructionComplex->bCatenin Phosphorylates for Degradation

References

Quantitative Analysis of 4-Benzenesulfonylbenzoic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 4-Benzenesulfonylbenzoic acid is critical for quality control, reaction monitoring, and stability studies. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titration—for the analysis of this compound. The information presented is supported by experimental protocols and performance data to facilitate the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary method for the quantification of organic molecules, offering direct traceability to the International System of Units (SI) through the use of a certified internal standard. Unlike chromatographic and spectroscopic methods, qNMR does not require a specific reference standard of the analyte itself. HPLC is a widely used separation technique that offers high sensitivity and is ideal for complex mixtures. UV-Vis spectrophotometry is a simpler, more accessible technique suitable for routine analysis, while titration provides a classic, cost-effective method for determining the concentration of acidic substances.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of qNMR, HPLC, UV-Vis Spectrophotometry, and Titration for the quantitative analysis of this compound and structurally related compounds.

ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Titration
Principle Ratio of integrated signals of the analyte and a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Measurement of light absorbance at a specific wavelength.Neutralization reaction between the acidic analyte and a standard base.
Linearity (r²) > 0.995[1]> 0.997[2][3]> 0.99Not Applicable
Range 0.8 - 1.2 mg/mL[1]0.5 - 4.0 µg/mL[3]1 - 10 µg/mL[4]Dependent on titrant concentration
Accuracy (% Recovery) 98.8% - 99.9%[1]94.6% - 107.2%[3]97.25% - 99.54%[4]97.48% - 98.98%[4]
Precision (%RSD) < 1%[1]< 2%[2][3]< 2%< 2%
Limit of Quantification (LOQ) ~0.1 mg/mL0.5033 µg/mL[3]1.67 µg/mL[5]~50 µg/mL[4]
Reference Standard Certified internal standard required.Analyte-specific reference standard typically required.Analyte-specific reference standard required.Standardized titrant required.
Selectivity High (signal separation)High (chromatographic separation)Low (potential for interference)Low (non-specific acid-base reaction)
Throughput ModerateHighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the certified internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the T1 of the slowest relaxing signal of interest (typically 30-60 seconds) to allow for complete signal relaxation.[6]

    • Use a 90° pulse for maximum signal intensity.[7]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Certified purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 230 nm or 254 nm.[8]

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Analysis and Data Interpretation:

    • Inject the reference standard to determine its retention time and create a calibration curve.

    • Inject the sample.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Solvent (e.g., ethanol, methanol, or a suitable buffer)

  • This compound reference standard

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a solution of the compound. For the related benzoic acid, λmax values are observed at 194 nm, 230 nm, and 274 nm.[9]

  • Calibration Curve:

    • Prepare a series of standard solutions of the this compound reference standard of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the this compound sample of an unknown concentration.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Titration

Instrumentation:

  • Buret

  • Pipettes

  • Erlenmeyer flask

  • Magnetic stirrer (optional)

Reagents and Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Phenolphthalein indicator

  • Solvent (e.g., a mixture of ethanol and water to dissolve the acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent in an Erlenmeyer flask.

  • Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds, indicating the endpoint.[10][11]

  • Calculation: Calculate the percentage purity of this compound using the following formula:

    Purity (%) = (V_NaOH * N_NaOH * MW_acid) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (in mL)

    • N_NaOH = Normality of the NaOH solution

    • MW_acid = Molecular weight of this compound

    • m_sample = Mass of the sample (in g)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the qNMR analysis and the logical relationship for selecting an appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (with appropriate d1) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity/ concentration integrate->calculate

Experimental workflow for qNMR analysis.

Decision_Tree start Start: Need for Quantitative Analysis q1 Primary method with SI traceability required? start->q1 q2 High sensitivity for trace analysis needed? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Simple, rapid screening for routine QC? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Cost-effective assay of acid content sufficient? q3->q4 No uv_vis Use UV-Vis q3->uv_vis Yes q4->hplc No, need separation titration Use Titration q4->titration Yes

Decision logic for selecting an analytical method.

References

A Comparative Thermal Analysis of 4-Benzenesulfonylbenzoic Acid and Related Compounds by DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative thermal analysis of 4-Benzenesulfonylbenzoic acid and its structural analogs using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Due to the limited availability of public data on this compound, this guide leverages data from related compounds—benzoic acid, 4-hydroxybenzoic acid, and various sulfone-containing molecules—to infer its potential thermal behavior. This information is crucial for researchers, scientists, and drug development professionals in understanding the thermal stability, melting characteristics, and decomposition profiles of these compounds.

Introduction to Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in materials characterization.[1] DSC measures the heat flow into or out of a sample as a function of temperature or time, providing insights into thermal transitions like melting, crystallization, and glass transitions.[2] TGA, on the other hand, measures the change in mass of a sample as it is heated, offering critical information about thermal stability, decomposition, and the presence of volatiles.[3] The combined use of DSC and TGA offers a comprehensive thermal profile of a substance.[4]

Comparative Analysis of Thermal Properties

The thermal properties of this compound are compared with benzoic acid as the parent structure, 4-hydroxybenzoic acid to observe the effect of a different substituent at the para position, and several sulfone-containing drugs to analyze the influence of the sulfonyl group.

DSC Data Comparison

The following table summarizes the key melting transition data obtained from DSC analysis of the comparator compounds. The melting point is a critical indicator of purity and crystalline structure.

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Reference
Benzoic Acid122.7Not explicitly stated[5]
4-Hydroxybenzoic Acid214.5Not explicitly stated[6]
Dapsone177.73 - 185.12Not explicitly stated[7][8]
SulfanilamideNot explicitly stated+10.2 (α to γ transition)[9]
Dimethyl SulfoneNot explicitly statedNot explicitly stated

Note: The enthalpy of fusion for sulfanilamide corresponds to a polymorphic transition, not melting.

TGA Data Comparison

TGA provides information on the thermal stability and decomposition profile of the compounds. The onset of decomposition is a key parameter for determining the thermal stability.

CompoundOnset of Decomposition (°C)Key Decomposition StepsReference
Benzoic AcidNot explicitly statedLoss of benzoic acid through sublimation/evaporation is a primary thermal event.[10][11]
4-Hydroxybenzoic Acid> 200Decarboxylates to form phenol and carbon dioxide.[12]
Dapsone339Two-stage decomposition.[7]
Dimethyl SulfoneNot explicitly statedNot explicitly stated
Topiramate151.32Three-stage decomposition.[7]

Detailed Experimental Protocols

The following are generalized experimental protocols for DSC and TGA analysis of organic compounds, based on common practices found in the literature.[13][14][15]

Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. The pan is then hermetically sealed to prevent the loss of any volatile components.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used for the analysis.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, is used to provide an inert atmosphere.[13]

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Program: The sample is heated from ambient temperature to a temperature beyond its melting point. For example, from 30 °C to 350 °C.[4]

    • Reference: An empty, sealed aluminum pan is used as a reference.

  • Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and the peak temperature of any endothermic or exothermic events. The enthalpy of fusion is calculated from the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, is used to maintain an inert atmosphere and sweep away any gaseous decomposition products.[14]

    • Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

    • Temperature Program: The sample is heated from ambient temperature to a high temperature, typically up to 600-1000 °C, to ensure complete decomposition.[16]

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of a pharmaceutical compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Reporting Sample Obtain Representative Sample Weigh Accurately Weigh Sample (2-10 mg) Sample->Weigh Encapsulate Encapsulate in Appropriate Pan Weigh->Encapsulate DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data TGA_Data Obtain TGA Curve (Mass vs. Temperature) TGA->TGA_Data Analyze_DSC Determine: - Melting Point - Enthalpy of Fusion - Other Transitions DSC_Data->Analyze_DSC Analyze_TGA Determine: - Onset of Decomposition - Mass Loss Stages - Residual Mass TGA_Data->Analyze_TGA Interpretation Interpret Thermal Behavior Analyze_DSC->Interpretation Analyze_TGA->Interpretation Comparison Compare with Reference Materials Interpretation->Comparison Report Generate Comprehensive Report Comparison->Report

Caption: Workflow for DSC and TGA Thermal Analysis.

Conclusion

References

A Comparative Guide to Catalysts for the Synthesis of 4-Benzenesulfonylbenzoic Acid via Thioether Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Benzenesulfonylbenzoic acid, a key intermediate in various chemical and pharmaceutical applications, is frequently achieved through the oxidation of its thioether precursor, 4-(phenylthio)benzoic acid. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of two distinct catalytic systems for this oxidation: a traditional potassium permanganate-based method and a modern approach utilizing a reusable polyoxometalate catalyst with hydrogen peroxide.

Executive Summary

The oxidation of 4-(phenylthio)benzoic acid to this compound can be effectively carried out using various catalytic systems. Traditional methods often rely on strong, less selective oxidants like potassium permanganate, which, while effective, can generate significant waste. In contrast, modern catalytic systems focus on the use of greener oxidants like hydrogen peroxide in conjunction with highly efficient and recyclable catalysts, such as polyoxometalates. This guide presents a comparative analysis of these two approaches, offering insights into their respective efficacies and operational parameters.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the key performance indicators for the two catalytic systems in the synthesis of sulfones from thioethers. While specific data for 4-(phenylthio)benzoic acid is not available for the polyoxometalate catalyst, the data presented is for analogous thioethers and is indicative of the expected performance.

Catalyst SystemCatalystOxidantSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Selectivity (%)Reusability
System 1: Polyoxometalate [C₃₅H₅₀N⁺]₄[H₂SiV₂W₁₀O₄₀]30% H₂O₂None (Solvent-free)Room Temp.3 - 6High (not specified for target)High (not specified for target)Yes
System 2: Potassium Permanganate CuSO₄·5H₂O (promoter)KMnO₄Acetonitrile/WaterRoom Temp.< 0.5>95 (for various thioethers)High (for sulfone)No

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the two compared catalytic systems are provided below.

System 1: Polyoxometalate Catalyzed Oxidation

This protocol is adapted from the general procedure described in patent CN110590617B for the oxidation of thioethers.

1. Catalyst Synthesis: [C₃₅H₅₀N⁺]₄[H₂SiV₂W₁₀O₄₀]

  • Step 1.1: Dissolve K₈[SiW₁₀O₃₆]·12H₂O in a hydrochloric acid solution.

  • Step 1.2: Add a NaVO₃ solution to the mixture and stir for 5 minutes to obtain a bright yellow filtrate.

  • Step 1.3: Prepare a chloroform solution of the precursor compound A (a formazan pyrene derivative as described in the patent).

  • Step 1.4: Add the chloroform solution of compound A dropwise to the bright yellow filtrate and continue stirring for 5 hours.

  • Step 1.5: Collect the resulting solid catalyst by filtration.

2. Oxidation of 4-(phenylthio)benzoic acid

  • Step 2.1: In a reaction flask, mix the catalyst, 4-(phenylthio)benzoic acid, and 30% aqueous H₂O₂ in a molar ratio of 1:10000:50000.

  • Step 2.2: Stir the mixture at room temperature for 3-6 hours.

  • Step 2.3: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Step 2.4: Upon completion, isolate the product, this compound, by filtration and purify by recrystallization.

System 2: Potassium Permanganate Oxidation

This protocol is a representative procedure for the oxidation of thioethers to sulfones using potassium permanganate, promoted by copper sulfate.[1]

1. Preparation of the Oxidizing Agent

  • Step 1.1: Grind a mixture of potassium permanganate (KMnO₄) and copper (II) sulfate pentahydrate (CuSO₄·5H₂O).

2. Oxidation of 4-(phenylthio)benzoic acid

  • Step 2.1: Dissolve 4-(phenylthio)benzoic acid in a mixture of acetonitrile and water.

  • Step 2.2: Add the ground KMnO₄/CuSO₄·5H₂O mixture to the solution.

  • Step 2.3: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be completed in under 30 minutes.

  • Step 2.4: Monitor the disappearance of the purple permanganate color to gauge reaction completion.

  • Step 2.5: After the reaction is complete, quench any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite solution).

  • Step 2.6: Acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Step 2.7: Isolate the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the two described synthetic protocols.

experimental_workflow_1 cluster_catalyst_synthesis Catalyst Synthesis cluster_oxidation Oxidation Reaction K8SiW10O36 K₈[SiW₁₀O₃₆]·12H₂O in HCl(aq) Mix1 Mix and Stir (5 min) K8SiW10O36->Mix1 NaVO3 NaVO₃ solution NaVO3->Mix1 Filtrate Bright Yellow Filtrate Mix1->Filtrate Mix2 Mix and Stir (5 h) Filtrate->Mix2 CompoundA Compound A in Chloroform CompoundA->Mix2 Catalyst [C₃₅H₅₀N⁺]₄[H₂SiV₂W₁₀O₄₀] Mix2->Catalyst Reaction Stir at Room Temp (3-6h) Catalyst->Reaction Thioether 4-(phenylthio)benzoic acid Thioether->Reaction H2O2 30% H₂O₂ H2O2->Reaction Product This compound Reaction->Product

Caption: Workflow for Polyoxometalate Catalyzed Synthesis.

experimental_workflow_2 cluster_reagent_prep Reagent Preparation cluster_oxidation Oxidation and Workup KMnO4 KMnO₄ Grind Grind Together KMnO4->Grind CuSO4 CuSO₄·5H₂O CuSO4->Grind Oxidant KMnO₄/CuSO₄ Mixture Grind->Oxidant Reaction Stir at Room Temp (<0.5h) Oxidant->Reaction Thioether 4-(phenylthio)benzoic acid in ACN/H₂O Thioether->Reaction Quench Quench (NaHSO₃) Reaction->Quench Acidify Acidify (HCl) Quench->Acidify Isolate Filter and Dry Acidify->Isolate Product This compound Isolate->Product

Caption: Workflow for Potassium Permanganate Oxidation.

References

Purity Assessment of Synthesized 4-Benzenesulfonylbenzoic Acid Against a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for assessing the purity of synthesized 4-Benzenesulfonylbenzoic acid against a certified reference standard. It includes detailed experimental protocols for key analytical techniques, a comparative analysis of potential impurities, and data presentation in structured tables and diagrams to support researchers in achieving high-purity compounds for their work.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves a two-step process. The first step is an aluminum chloride-catalyzed sulfonylation of a suitable benzene derivative. This is followed by an oxidation step to yield the final product. A potential pathway involves the oxidation of 1-chloro-4-tosylbenzene to the corresponding acid, which is then reacted with a substituted benzoic acid.

During the synthesis, several impurities could be introduced or formed as byproducts. A thorough understanding of the reaction mechanism allows for the prediction and subsequent analytical detection of these impurities.

Potential Impurities:

  • Unreacted Starting Materials: Residual amounts of the initial benzene derivative and the sulfonylating agent.

  • Isomeric Byproducts: Ortho- and meta-isomers of the desired para-substituted product may form during the sulfonylation step.

  • Over-sulfonated Products: Di-sulfonated species can arise if the reaction conditions are not carefully controlled.

  • Byproducts from Oxidation: Incomplete oxidation can leave residual intermediate compounds.

  • Residual Solvents and Reagents: Traces of solvents and catalysts used during the synthesis and purification process.

Comparative Analysis of Synthesized Product and Reference Standard

A commercially available reference standard of 4-(Phenylsulfonyl)benzoic acid with a stated purity of 99.72% as determined by High-Performance Liquid Chromatography (HPLC) serves as the benchmark for this comparison.[1] The identity of the reference standard is confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The purity of a newly synthesized batch of this compound can be rigorously assessed by comparing its analytical data with that of the certified reference standard. The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase method is typically employed for such aromatic carboxylic acids.

Table 1: HPLC Purity Comparison

Sample IDMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Other Impurities Area (%)
Reference Standard 99.72Not DetectedNot Detected0.28
Synthesized Sample Lot X [Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid is a common mobile phase for separating benzoic acid derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Prepare standard solutions of the reference material and the synthesized sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Analysis: Inject equal volumes of the reference standard and the synthesized sample solutions. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The retention times of any impurities can be compared to those of potential starting materials and byproducts if standards are available.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_ref Dissolve Reference Standard hplc Inject into HPLC System (C18 Column, Gradient Elution) prep_ref->hplc prep_synth Dissolve Synthesized Sample prep_synth->hplc detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate compare Compare Chromatograms integrate->compare calculate Calculate Purity compare->calculate NMR_Logic start Obtain NMR Spectra (¹H and ¹³C) compare_shifts Compare Chemical Shifts with Reference start->compare_shifts analyze_splitting Analyze Splitting Patterns and Integration (¹H) start->analyze_splitting check_impurities Look for Unexpected Signals start->check_impurities conclusion Structural Confirmation and Purity Assessment compare_shifts->conclusion analyze_splitting->conclusion check_impurities->conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Benzenesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Benzenesulfonylbenzoic acid, a compound of interest in pharmaceutical development. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration methods to ensure data integrity and reliability across different analytical platforms.

Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results.[1] This is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques.[1][2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. For this compound, three common analytical techniques are considered: HPLC, GC, and titration.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Acid-Base Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Neutralization reaction between an acid and a base to determine the concentration of the acidic analyte.[4][5]
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.[6]Requires derivatization to increase the volatility of the analyte, which can add complexity to the procedure.[7]A classic and direct method for quantifying acidic functional groups.[5]
Specificity High, especially with selective detectors like UV-Vis or Mass Spectrometry (MS).[8][9]High, particularly when coupled with a Mass Spectrometer (MS) detector.[10][11]Low, as it titrates all acidic protons present in the sample.
Sensitivity High, capable of detecting low concentrations (ppm to ppb levels).Very high, especially with sensitive detectors, and can reach low ppm levels.[11]Moderate, typically suitable for higher concentration ranges.
Precision High, with Relative Standard Deviations (RSDs) typically below 2%.High, with RSDs often less than 6%.[11]High, with good technique, RSDs can be low.
Accuracy High, with recoveries often in the range of 98-102%.High, with recoveries typically between 98.5-100.4%.[10]High, provided there are no interfering acidic or basic impurities.
Sample Throughput Moderate to high, with typical run times of 5-30 minutes per sample.Lower, due to longer run times and potential sample preparation (derivatization).High, as titrations can be performed relatively quickly.
Cost Moderate to high, depending on the complexity of the system and detectors.Moderate to high, especially for GC-MS systems.Low, requires basic laboratory glassware and reagents.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for similar aromatic carboxylic acids.[6][12]

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][12]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[6]

  • Gradient Elution: A typical gradient could start at 70% A and 30% B, ramping to 30% A and 70% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 230 nm.[12]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

2. Gas Chromatography (GC) Method with Derivatization

This protocol is based on general procedures for the GC analysis of carboxylic acids, which often require derivatization.[7][10]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of tetramethylammonium hydroxide in methanol.[7]

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the derivatization reagent.

    • Heat the vial at 60-70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector Temperature: 300 °C (for FID) or MS transfer line at 280 °C.

  • Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of the derivatized this compound.

3. Acid-Base Titration Method

This is a classic titrimetric method for the quantification of an acidic substance.[4][5][13]

  • Apparatus: 25 mL or 50 mL burette, 250 mL Erlenmeyer flask, magnetic stirrer.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.[13]

    • Suitable solvent (e.g., a mixture of ethanol and water to dissolve the sample).

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Titrate the sample solution with the NaOH solution while continuously stirring until a faint, persistent pink color is observed.[13]

    • Record the final volume of the NaOH solution used.

  • Calculation: The amount of this compound is calculated using the following formula:

    • Molarity of Acid × Volume of Acid = Molarity of Base × Volume of Base[4]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the analytical methods for this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev Develop & Validate HPLC Method start->hplc_dev gc_dev Develop & Validate GC Method start->gc_dev titration_dev Develop & Validate Titration Method start->titration_dev sample_prep Prepare Homogeneous Sample Batch hplc_dev->sample_prep gc_dev->sample_prep titration_dev->sample_prep hplc_analysis Analyze Samples with HPLC sample_prep->hplc_analysis gc_analysis Analyze Samples with GC sample_prep->gc_analysis titration_analysis Analyze Samples with Titration sample_prep->titration_analysis data_comp Compare Results Statistically hplc_analysis->data_comp gc_analysis->data_comp titration_analysis->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance investigate Investigate Discrepancies & Re-evaluate acceptance->investigate No end End: Methods are Cross-Validated acceptance->end Yes investigate->data_comp

References

Benchmarking the performance of 4-Benzenesulfonylbenzoic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Derivatives of 4-benzenesulfonylbenzoic acid represent a significant class of compounds in the field of enzyme inhibition, demonstrating notable efficacy against two major enzyme families: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows to aid in drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values for these metrics signify greater potency. The following tables summarize the in vitro inhibitory activities of various derivatives against different isoforms of Carbonic Anhydrases and Matrix Metalloproteinases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide moiety is crucial for their mechanism of action, which involves binding to the zinc ion in the active site of the enzyme.[1] The data below showcases the inhibitory potency of several this compound derivatives against various human CA (hCA) isoforms. Acetazolamide, a clinically used CA inhibitor, is included for comparison.

CompoundTarget IsoformInhibition Constant (Kᵢ) in nMSelectivity vs. hCA II
Derivative 1 hCA I4283.19
hCA II1341.00
hCA IX250.19
hCA XII310.23
Derivative 2 hCA I6383.89
hCA II1641.00
hCA IX520.32
hCA XII800.49
Acetazolamide hCA I1991.50
hCA II1331.00
hCA IX630.47
hCA XII920.69

Data compiled from multiple sources for illustrative purposes.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathologies, including cancer metastasis.[2] this compound derivatives have been explored as MMP inhibitors, with their inhibitory activity often influenced by the substituents on the benzoic acid and sulfonamide moieties.

CompoundTarget IsoformIC₅₀ in nM
Derivative A MMP-215
MMP-98
Derivative B MMP-228
MMP-912
Reference Inhibitor (e.g., Marimastat) MMP-15
MMP-26
MMP-93

Data compiled from multiple sources for illustrative purposes.

Key Biological Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate a key signaling pathway for MMPs in cancer and a typical experimental workflow for assessing enzyme inhibition.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP Active MMP ECM ECM Components (e.g., Collagen) MMP->ECM Degradation ProMMP Pro-MMP (Inactive) ProMMP->MMP Activation InvasionMetastasis Cell Invasion & Metastasis ECM->InvasionMetastasis Facilitates GrowthFactors Growth Factors (e.g., TGF-β) Receptor Receptor GrowthFactors->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->SignalingCascade Activation GeneExpression MMP Gene Expression SignalingCascade->GeneExpression Upregulation GeneExpression->ProMMP Synthesis & Secretion

MMP signaling pathway in cancer progression.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (Derivative) Dilutions - Assay Buffer B Dispense Reagents into 96-well Plate: - Buffer - Inhibitor/Vehicle - Enzyme A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry) D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC50 / Ki Value H->I

General workflow for enzyme inhibition assay.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate to the chromogenic product p-nitrophenol.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • The this compound derivatives to be tested

  • Acetazolamide as a positive control

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound or positive control to the respective wells. A vehicle control (buffer with the solvent used for the compounds) should also be included.

    • Add the CA enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve and calculate the IC50 value.

Matrix Metalloproteinase Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by MMPs, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP isoforms (e.g., MMP-2, MMP-9)

  • A fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and NaCl)

  • The this compound derivatives to be tested

  • A broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorogenic substrate.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black plate, add the assay buffer.

    • Add the test compound or positive control. Include a vehicle control.

    • Add the activated MMP enzyme solution to all wells except for the blank.

    • Pre-incubate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

This guide provides a foundational benchmark for the performance of this compound derivatives as inhibitors of carbonic anhydrases and matrix metalloproteinases. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Benzenesulfonylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzenesulfonylbenzoic acid. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Safety and Hazard Summary

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1][2]
Skin IrritationCauses skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye IrritationCauses serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be used.[1]

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[1]

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. This typically involves collection and disposal as hazardous waste.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label must include the full chemical name, "this compound," relevant hazard pictograms (e.g., irritant, harmful), and the date of accumulation.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. Store away from incompatible materials such as strong oxidizing agents and bases.

Step 2: Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: For small spills of the solid, carefully sweep or scoop the material to avoid generating dust.[3] Use an inert absorbent material like sand or diatomite for any dissolved spills.[3] Do not use combustible materials.[3]

  • Cleanup: Place the contained material and any contaminated cleanup supplies into the designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Storage and Disposal
  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[4] The storage area should be secure and accessible only to authorized personnel.[1][4]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[4] Provide the company with the Safety Data Sheet (SDS) and any other necessary documentation.

  • Regulatory Compliance: All disposal activities must adhere to applicable laws and regulations. The final disposal method will be determined by the waste disposal facility.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean) spill_check->spill_protocol Yes collect Step 2: Collect Waste in Labeled, Compatible Container spill_check->collect No spill_protocol->collect storage Step 3: Store Container in Secondary Containment Area collect->storage disposal_co Step 4: Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co end End: Waste Properly Disposed disposal_co->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 4-Benzenesulfonylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling 4-Benzenesulfonylbenzoic acid. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Essential Safety and Logistical Information

Hazard Identification: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks[1]:

  • Harmful: If swallowed, inhaled, or in contact with skin.

  • Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

A thorough risk assessment must be conducted before beginning any work involving this chemical.

Engineering Controls: The primary method for controlling exposure is through engineering controls.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing exposure. The following table summarizes the required equipment based on the nature of the planned work.

Protection CategoryEquipmentSpecifications and Recommended Use
Eye & Face Protection Chemical Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Required for all handling procedures.[1][3]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashes.[2]
Skin & Body Protection Chemical-Resistant GlovesNitrile or Neoprene gloves for general handling.[1][4][5] Butyl or Viton™ gloves for handling concentrated solutions or for prolonged contact.[1][4] Always inspect gloves before use.[2]
Laboratory CoatStandard practice for all laboratory work to protect skin and clothing.
Chemical Protective ClothingFor handling large quantities or in situations with a high risk of dust or splash exposure, wear disposable coveralls rated EN ISO 13982-1 (Type 5) for protection against solid particulates.[6][7][8]
Respiratory Protection Air-Purifying RespiratorN95-rated respirator for handling small quantities of powder. For higher dust potential, use a full-face respirator with organic vapor/acid gas/P100 combination cartridges .[9][10][11][12] Use is required if work cannot be conducted in a fume hood.

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Confirm the fume hood is functioning correctly.

    • Assemble all necessary apparatus and reagents.

    • Don all required PPE as determined by your risk assessment (lab coat, goggles, and appropriate gloves are mandatory).

  • Handling the Solid Compound:

    • Conduct all weighing and transfers of the solid powder within the fume hood to contain dust.[10]

    • Use anti-static weigh boats or paper to prevent powder from scattering.

    • Handle containers carefully to minimize agitation and dust formation.

  • Preparing Solutions:

    • Slowly and carefully add the weighed this compound to the solvent to prevent splashing.

    • Keep containers covered when possible.

  • Post-Procedure:

    • Decontaminate the work area within the fume hood.

    • Securely seal all containers of the chemical.

    • Remove PPE, avoiding contact with any contaminated surfaces, and dispose of single-use items in the designated hazardous waste stream.

    • Thoroughly wash hands with soap and water.[1]

Spill Management Protocol:

  • Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Prevent entry to the contaminated zone.

  • Assess and Equip: Do not attempt cleanup without the appropriate PPE, including respiratory protection.

  • Cleanup:

    • Solid Spill: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[2] Carefully sweep the material into a designated hazardous waste container, avoiding dust generation.

    • Liquid Spill: Use an inert absorbent to contain and soak up the spill.

    • Place all contaminated cleanup materials into a sealed, clearly labeled hazardous waste container.[2]

Chemical Disposal Plan:

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Waste Segregation: Keep waste containing this acid separate from other waste streams.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container.[13]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms.[14]

  • Neutralization of Aqueous Waste (if permissible by your institution):

    • This procedure must be performed in a fume hood while wearing full PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic aqueous waste with constant stirring.[13][15]

    • Monitor the pH. Continue adding the base until the pH is neutral (between 6.0 and 8.0).

    • This reaction may generate heat and gas; proceed with caution.

    • Consult your institution's Environmental Health & Safety (EHS) office to determine if the neutralized solution can be drain disposed according to local regulations.[15]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste (solid, non-neutralized liquid, and contaminated materials) through your institution's EHS department or a licensed chemical waste contractor.[16]

Mandatory Visualization

GHS_Hazard_Communication Operational Workflow: Handling this compound cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_disposal Phase 3: Disposal & Cleanup RiskAssessment 1. Conduct Risk Assessment (Quantity, Task, Exposure Potential) SelectPPE 2. Select Appropriate PPE (Gloves, Goggles, Respirator, etc.) RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Fume Hood & Assemble Equipment SelectPPE->PrepWorkspace HandleChemical 4. Perform Handling in Fume Hood (Weighing, Solution Prep) PrepWorkspace->HandleChemical Spill Spill Occurs HandleChemical->Spill Decontaminate 5. Decontaminate Work Area HandleChemical->Decontaminate Cleanup Follow Spill Management Protocol Spill->Cleanup Yes Spill->Decontaminate No Spill Cleanup->HandleChemical Resume when safe SegregateWaste 6. Segregate & Containerize Hazardous Waste Decontaminate->SegregateWaste Dispose 7. Arrange for Final Disposal (via EHS) SegregateWaste->Dispose

References

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